(R)-3-Fluoropyrrolidine-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-fluoropyrrolidine-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClFNO2S/c5-10(8,9)7-2-1-4(6)3-7/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKDRXJNIMWUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-3-Fluoropyrrolidine-1-sulfonyl chloride chemical classification
An In-Depth Technical Guide to (R)-3-Fluoropyrrolidine-1-sulfonyl chloride: A Core Building Block for Modern Medicinal Chemistry
Executive Summary: (R)-3-Fluoropyrrolidine-1-sulfonyl chloride stands as a highly specialized and valuable reagent within the landscape of drug discovery and development. Its chemical architecture, combining a reactive sulfonyl chloride handle, a chiral fluorinated pyrrolidine ring, and a defined stereochemistry, makes it a powerful tool for introducing a motif known to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. This guide provides an in-depth analysis of its chemical classification, physicochemical properties, core reactivity, and strategic applications, offering researchers and scientists a comprehensive technical resource for its effective utilization.
Part 1: Core Chemical Classification and Properties
The unique utility of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride arises from the synergistic interplay of its three primary chemical features. A hierarchical analysis of its structure reveals its classification as a sulfonyl chloride, a fluorinated heterocycle, and a chiral building block.
-
Primary Classification: Sulfonyl Chloride: The sulfonyl chloride (-SO₂Cl) is the molecule's primary reactive functional group.[1][2] Characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom, this group renders the sulfur atom highly electrophilic.[1][2] The electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the chloride an excellent leaving group, facilitating nucleophilic substitution reactions.[1] This reactivity is the cornerstone of the molecule's function, allowing chemists to readily couple the (R)-3-fluoropyrrolidine moiety to other molecules.
-
Secondary Classification: Fluorinated Heterocycle: The molecule incorporates a five-membered saturated nitrogen heterocycle, a pyrrolidine ring, which is a prevalent scaffold in bioactive compounds.[3][4][5] The strategic placement of a fluorine atom at the 3-position is a key design feature. Fluorine's high electronegativity and small steric footprint can profoundly influence a drug candidate's properties by:
-
Improving Metabolic Stability: The carbon-fluorine bond is exceptionally strong, blocking potential sites of metabolic oxidation and thereby increasing the drug's half-life.[6][7][8]
-
Enhancing Binding Affinity: The polar C-F bond can engage in favorable interactions with protein targets and modulate the basicity (pKa) of the nearby nitrogen atom, fine-tuning binding interactions.[9]
-
Modulating Physicochemical Properties: Fluorination can alter lipophilicity, solubility, and membrane permeability, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7][10]
-
-
Tertiary Classification: Chiral Building Block: The molecule is enantiomerically pure, possessing the (R) configuration at the stereogenic center bearing the fluorine atom. Chirality is fundamental in drug design, as biological systems (enzymes, receptors) are themselves chiral. Using a stereochemically defined building block like this ensures the synthesis of a single, desired enantiomer of the final drug compound, avoiding the complications of isomeric mixtures.[4][11][12] The pyrrolidine scaffold itself is a well-established chiral synthon, often derived from natural sources like proline.[3]
Physicochemical and Safety Data
The compound's properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1411774-27-0 | [13][14][15] |
| Molecular Formula | C₄H₇ClFNO₂S | [13][15] |
| Molecular Weight | 187.62 g/mol | [13][15] |
| Appearance | Solid | [14][15] |
| Purity | Typically ≥97-98% | [14][15] |
| Storage Conditions | Inert atmosphere, 2-8°C (Refrigerator) | [13][14] |
| GHS Pictogram | GHS05 (Corrosion) | [14] |
| Signal Word | Danger | [14] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [14][16][17] |
| Precautionary Statements | P280, P305+P351+P338, P310 | [14] |
Part 2: Synthesis and Reactivity
Conceptual Synthetic Pathway
While (R)-3-Fluoropyrrolidine-1-sulfonyl chloride is typically purchased as a specialized reagent, understanding its origin is valuable. A scalable synthesis for its key precursor, (R)-3-fluoropyrrolidine hydrochloride, has been developed.[18] The process begins with a cost-effective chiral starting material and employs a key stereospecific reaction to install the fluorine atom.
The conceptual workflow is as follows:
-
Reduction: Starting from (S)-4-chloro-3-hydroxybutyronitrile, a hydrogenation reaction forms (S)-pyrrolidin-3-ol.[18]
-
Protection: The secondary amine is protected, commonly with a Boc group.
-
Stereospecific Fluorination: The hydroxyl group is converted into a good leaving group (e.g., a mesylate), followed by a nucleophilic substitution (Sₙ2) reaction with a fluoride source like potassium fluoride. This reaction proceeds with inversion of stereochemistry, converting the (S)-alcohol into the (R)-fluoride.[18]
-
Deprotection: The protecting group is removed under acidic conditions to yield (R)-3-fluoropyrrolidine.
-
Sulfonylation: The resulting secondary amine is then reacted with a sulfurylating agent, such as sulfuryl chloride (SO₂Cl₂), in the presence of a base to form the final sulfonyl chloride product.
Caption: Core reactivity with amine and alcohol nucleophiles.
Part 3: Applications in Drug Discovery
(R)-3-Fluoropyrrolidine-1-sulfonyl chloride is not an active pharmaceutical ingredient itself but rather a high-value building block . Its purpose is to introduce the (R)-3-fluoropyrrolidine group into a larger, more complex molecule being developed as a drug. The importance of this specific structural unit is underscored by its presence in clinical development candidates. For instance, the precursor (R)-3-fluoropyrrolidine is a key intermediate in the synthesis of Roche's drug candidates, including Mosperafenib. [18] The strategic incorporation of this moiety is driven by the predictable and beneficial modifications it imparts upon a lead compound, a concept central to modern medicinal chemistry. [8][9]
Part 4: Experimental Protocols and Handling
General Protocol for Sulfonamide Synthesis
This protocol describes a representative, self-validating procedure for coupling the title compound with a primary amine.
Objective: To synthesize an N-substituted-(R)-3-fluoropyrrolidine-1-sulfonamide.
Materials:
-
(R)-3-Fluoropyrrolidine-1-sulfonyl chloride (1.0 eq)
-
Primary amine of choice (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the primary amine (1.1 eq) and dissolve in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add the base (TEA or DIPEA, 1.5 eq) to the amine solution and stir for 5 minutes.
-
Reagent Addition: In a separate flask, dissolve (R)-3-Fluoropyrrolidine-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the sulfonyl chloride is consumed.
-
Quenching & Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient) to obtain the pure sulfonamide product.
Caption: Experimental workflow for a typical sulfonamide coupling.
Safety and Handling
As a highly reactive electrophile, (R)-3-Fluoropyrrolidine-1-sulfonyl chloride must be handled with appropriate care. It is corrosive and moisture-sensitive.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle only in a well-ventilated fume hood. Avoid breathing dust or vapors. [16][19]Use inert atmosphere techniques (e.g., Schlenk line) for transfers and reactions to prevent hydrolysis.
-
Storage: Store in a tightly sealed container in a refrigerator (2-8 °C) under an inert gas like argon or nitrogen. [13][14]* Spills: Absorb spills with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for chemical waste disposal.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. [17][19]
Conclusion
(R)-3-Fluoropyrrolidine-1-sulfonyl chloride is a sophisticated chemical tool that elegantly addresses several key challenges in medicinal chemistry. Its classification defines its function: the sulfonyl chloride provides a reliable chemical handle for synthesis, the fluorinated aspect offers a proven method for enhancing metabolic stability and modulating physicochemical properties, and the chiral pyrrolidine core provides a desirable, stereochemically-defined scaffold. For researchers aiming to leverage the well-documented benefits of fluorine in drug design, this reagent represents a direct and effective building block for creating novel and improved therapeutic agents.
References
- 1411774-27-0|(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride - BLDpharm. BLDpharm.
- Sulfonyl Chloride Definition - Organic Chemistry Key Term. Fiveable.
- Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions. Journal of the American Chemical Society.
- Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing.
- Illustrated Glossary of Organic Chemistry - Sulfonyl chloride. UCLA Department of Chemistry and Biochemistry.
- (R)-3-Fluoropyrrolidine-1-sulfonyl chloride | 1411774-27-0. Sigma-Aldrich.
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
- Synthesis of a New Chiral Pyrrolidine.
- Key developments in fluorinated heterocycles. Taylor & Francis Online.
- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
- Fluorinated Building Blocks in Drug Design: Why They M
- Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Beilstein Journal of Organic Chemistry.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- (3R)-3-fluoropyrrolidine-1-sulfonylchloride. CymitQuimica.
- Synthesis of Chiral Pyrrolidine Isostere Inserted into Pyrrole Polyamide Skeleton. Zendy.
- SAFETY DATA SHEET - (S)-3-Fluoropyrrolidine hydrochloride. Fisher Scientific.
- SAFETY DATA SHEET - 2,3-Dihydrobenzofuran-5-sulfonyl Chloride. TCI Chemicals.
- SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride. Sigma-Aldrich.
- Safety Data Sheet - Toluene-α-sulphonyl chloride. Merck Millipore.
- Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.
- Fluorine in drug discovery: Role, design and case studies.
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- 1. fiveable.me [fiveable.me]
- 2. Illustrated Glossary of Organic Chemistry - Sulfonyl chloride [chem.ucla.edu]
- 3. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Synthesis of Chiral Pyrrolidine Isostere Inserted into Pyrrole Polyamide Skeleton | Zendy [zendy.io]
- 13. 1411774-27-0|(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 14. (R)-3-Fluoropyrrolidine-1-sulfonyl chloride | 1411774-27-0 [sigmaaldrich.com]
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- 19. fishersci.com [fishersci.com]
(R)-3-Fluoropyrrolidine-1-sulfonyl chloride: A Chiral Building Block for Modern Drug Discovery
Introduction: The Strategic Advantage of Chiral, Fluorinated Scaffolds
In the landscape of modern drug discovery, the demand for molecular building blocks that offer precise three-dimensional control and enhanced pharmacokinetic properties is paramount. Chiral molecules, existing as non-superimposable mirror images, are fundamental to biological systems, which themselves are chiral. Consequently, the stereochemistry of a drug candidate can profoundly influence its efficacy, safety, and metabolic profile. More than half of all small-molecule drugs are chiral, underscoring the necessity of stereochemically pure starting materials in pharmaceutical research and development.
Parallel to the importance of chirality is the strategic incorporation of fluorine into drug candidates. The unique electronic properties of fluorine, the most electronegative element, can significantly alter a molecule's physicochemical characteristics. Introducing fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, improve binding affinity to target proteins, and modulate lipophilicity to optimize membrane permeability and oral bioavailability.
This technical guide focuses on (R)-3-Fluoropyrrolidine-1-sulfonyl chloride , a chiral building block that synergistically combines the benefits of a stereodefined pyrrolidine ring, the advantageous properties of fluorine, and a reactive sulfonyl chloride handle for versatile derivatization. This combination makes it a highly valuable reagent for medicinal chemists aiming to synthesize novel therapeutics with improved pharmacological profiles.
Physicochemical Properties and Handling
(R)-3-Fluoropyrrolidine-1-sulfonyl chloride is a solid at room temperature and should be stored in a refrigerator under an inert atmosphere to maintain its stability. As a sulfonyl chloride, it is a reactive electrophile and is sensitive to moisture. Proper handling in a well-ventilated fume hood with personal protective equipment (chemical-resistant gloves, safety goggles, and a lab coat) is essential.
| Property | Value |
| Molecular Formula | C₄H₇ClFNO₂S |
| Molecular Weight | 187.62 g/mol |
| CAS Number | 1411774-27-0 |
| Appearance | Solid |
| Purity | Typically ≥97% |
Synthesis of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride: A Representative Protocol
While a specific, detailed literature procedure for the synthesis of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride is not widely published, a representative protocol can be derived from standard organic chemistry transformations. The synthesis logically proceeds in two main stages: the preparation of the chiral precursor, (R)-3-fluoropyrrolidine, and its subsequent conversion to the sulfonyl chloride.
Part 1: Synthesis of the Precursor, (R)-3-Fluoropyrrolidine
A scalable and stereoselective synthesis of (R)-3-fluoropyrrolidine hydrochloride has been developed, often starting from (S)-4-chloro-3-hydroxybutyronitrile. This multi-step process involves a stereospecific fluorination with inversion of configuration.
A detailed, scalable process for the manufacturing of (R)-3-fluoropyrrolidine hydrochloride has been reported, which involves the following key transformations[1]:
-
Reduction and Cyclization: The starting nitrile is reduced and cyclized to form (S)-pyrrolidin-3-ol.
-
Boc-Protection: The secondary amine of the pyrrolidine ring is protected with a tert-butyloxycarbonyl (Boc) group.
-
Mesylation: The hydroxyl group is converted to a good leaving group, a mesylate.
-
Nucleophilic Fluorination: A nucleophilic substitution with a fluoride source, such as potassium fluoride, proceeds with inversion of stereochemistry to yield N-Boc-(R)-3-fluoropyrrolidine.
-
Deprotection: The Boc group is removed under acidic conditions to afford (R)-3-fluoropyrrolidine, which is typically isolated as its hydrochloride salt for improved stability and handling.
Sources
A Technical Guide to the Spectroscopic Characterization of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride
The incorporation of fluorinated motifs into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The pyrrolidine scaffold is a prevalent feature in numerous biologically active compounds. Consequently, chiral fluorinated pyrrolidines, such as (R)-3-Fluoropyrrolidine, serve as valuable synthons in the development of novel therapeutics. The sulfonyl chloride functional group is a versatile reactive handle, enabling the facile introduction of the fluoropyrrolidine moiety into a wide array of molecules through reactions with nucleophiles like amines and alcohols.
A thorough understanding of the spectroscopic properties of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride is paramount for chemists working with this reagent. This guide aims to serve as a practical resource for the interpretation of its analytical data, ensuring the integrity and success of synthetic endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (R)-3-Fluoropyrrolidine-1-sulfonyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to exhibit complex multiplets due to proton-proton and proton-fluorine couplings. The electron-withdrawing nature of the sulfonyl chloride group and the fluorine atom will significantly influence the chemical shifts of the pyrrolidine ring protons, generally shifting them to a lower field (higher ppm).
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-3 | 5.4 - 5.6 | dddd | JH-F ≈ 50, Jgem ≈ 14, Jcis ≈ 7, Jtrans ≈ 4 |
| H-2α, H-5α | 3.6 - 3.9 | m | |
| H-2β, H-5β | 3.4 - 3.7 | m | |
| H-4α | 2.3 - 2.6 | m | |
| H-4β | 2.1 - 2.4 | m |
Causality Behind Predictions:
-
H-3: The proton on the carbon bearing the fluorine atom is expected to be the most downfield of the ring protons due to the strong deshielding effect of the electronegative fluorine. It will exhibit a large doublet splitting from the geminal fluorine (~50 Hz) and further splitting from the adjacent methylene protons.
-
H-2 and H-5: These protons are adjacent to the nitrogen atom of the sulfonylated amine and will be deshielded. Their chemical shifts will be influenced by the conformation of the pyrrolidine ring.
-
H-4: These protons are the most shielded of the ring protons, appearing at the highest field.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will clearly show the four distinct carbon environments of the pyrrolidine ring. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Coupling Constant (¹JC-F, Hz) |
| C-3 | 90 - 95 | 170 - 190 |
| C-2, C-5 | 50 - 55 | |
| C-4 | 30 - 35 |
Causality Behind Predictions:
-
C-3: The direct attachment to the highly electronegative fluorine atom causes a significant downfield shift and a characteristic large one-bond coupling constant.
-
C-2 and C-5: These carbons are adjacent to the nitrogen and are deshielded compared to the C-4 carbon.
-
C-4: This carbon is the most upfield of the ring carbons.
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine-containing compounds.[1] For (R)-3-Fluoropyrrolidine-1-sulfonyl chloride, a single resonance is expected.
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| F-3 | -175 to -185 | m |
Causality Behind Predictions:
-
The chemical shift of fluorine is highly dependent on its electronic environment. The predicted range is typical for a fluorine atom attached to a secondary carbon in a five-membered ring.
-
The multiplicity will be complex due to couplings with the geminal proton (H-3) and the vicinal protons on C-2 and C-4.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[2]
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆). Due to the reactivity of sulfonyl chlorides, protic solvents should be avoided.[3]
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 3-4 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 2-5 seconds.
-
Reference: An external reference such as CFCl₃ (0 ppm) is typically used.
Sources
(R)-3-Fluoropyrrolidine-1-sulfonyl chloride physical and chemical properties
Topic: (R)-3-Fluoropyrrolidine-1-sulfonyl chloride: Physical and Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorinated Scaffold in Medicinal Chemistry
(R)-3-Fluoropyrrolidine-1-sulfonyl chloride (CAS 1411774-27-0) is a specialized electrophilic reagent used primarily in medicinal chemistry and late-stage drug functionalization. It serves as a critical building block for introducing the (R)-3-fluoropyrrolidine motif—a pharmacophore prized for its ability to modulate lipophilicity (LogP), metabolic stability, and ligand-target binding affinity through the unique stereoelectronic effects of the fluorine atom.
Unlike simple alkyl sulfonyl chlorides, this compound is chemically classified as a sulfamoyl chloride (
Key Applications
-
Fragment-Based Drug Discovery (FBDD): Installation of the polar, metabolically robust 3-fluoropyrrolidine ring.
-
Peptidomimetics: Synthesis of transition-state inhibitors (e.g., for proteases like DPP-IV or prolyl oligopeptidase).
-
Chiral Linker Design: Creating rigid, stereodefined sulfonyl linkers in PROTACs or molecular glues.
Physical and Chemical Characterization[1][2][3][4][5]
The following data aggregates experimental values and high-confidence predictive models for this specific enantiomer.
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| CAS Number | 1411774-27-0 | Specific to the (R)-enantiomer |
| IUPAC Name | (3R)-3-Fluoro-1-pyrrolidinesulfonyl chloride | Also known as (R)-3-Fluoropyrrolidine-1-sulfamoyl chloride |
| Molecular Formula | ||
| Molecular Weight | 187.62 g/mol | |
| Physical State | Solid (Low-melting) | Often appears as an off-white to pale yellow waxy solid or semi-solid depending on purity. |
| Melting Point | ~40–50 °C (Predicted) | Note: The HCl salt of the amine precursor melts at 178–186 °C, but the sulfonyl chloride has a much lower lattice energy. |
| Boiling Point | 269.1 ± 29.0 °C | Predicted at 760 mmHg (Decomposes before boiling) |
| Density | 1.55 ± 0.1 g/cm³ | High density due to sulfonyl/halogen content |
| Solubility | DCM, THF, EtOAc, Acetonitrile | Hydrolyzes rapidly in water/aqueous buffers. |
| Chirality | (R)-Enantiomer | Derived from (R)-3-fluoropyrrolidine.[1][2] |
Table 2: Chemical Reactivity Profile
| Reactivity Parameter | Description |
| Electrophilicity | High. The sulfonyl sulfur is highly activated by both the chloride and the electronegative nitrogen of the pyrrolidine ring. |
| Hydrolytic Stability | Low. Rapidly hydrolyzes in the presence of moisture to form (R)-3-fluoropyrrolidine-1-sulfonic acid and HCl. |
| Thermal Stability | Moderate. Stable at room temperature if dry, but recommended storage is 2–8°C or -20°C under inert atmosphere (Argon/Nitrogen). |
| Incompatibility | Strong bases, oxidizing agents, water, alcohols (unless used as nucleophiles), primary/secondary amines (unless used as reactants). |
Synthetic Utility & Mechanism[8]
The primary utility of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride is the formation of sulfamides (
Reaction Mechanism: Sulfamoylation
The reaction proceeds via a nucleophilic substitution at the sulfur atom. Unlike acyl chlorides which proceed via a tetrahedral intermediate, sulfonyl/sulfamoyl chlorides typically react via a concerted
Figure 1: General mechanism for the sulfamoylation of an amine using (R)-3-Fluoropyrrolidine-1-sulfonyl chloride.
Standard Protocol: Sulfamoylation of an Amine
Objective: To couple (R)-3-Fluoropyrrolidine-1-sulfonyl chloride with a primary amine (
-
Preparation: Dissolve the amine (1.0 equiv) in anhydrous DCM or THF under Argon.
-
Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv).
-
Note: Pyridine can also be used as both solvent and base for sluggish nucleophiles.
-
-
Reagent Addition: Cool the solution to 0°C. Add (R)-3-Fluoropyrrolidine-1-sulfonyl chloride (1.1 equiv) dropwise (dissolved in minimal solvent if solid).
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC/LC-MS.
-
Workup: Quench with water. Extract with EtOAc.[3] Wash organic layer with brine, dry over
, and concentrate.
Synthesis of the Reagent
Researchers may need to synthesize this reagent de novo if commercial stock is unavailable or degraded. The synthesis starts from the commercially available (R)-3-fluoropyrrolidine hydrochloride.
Synthetic Pathway[1][3][8][9][10]
Figure 2: Synthetic route for the preparation of the sulfonyl chloride from the chiral amine salt.
Detailed Procedure:
-
Free Basing: (R)-3-fluoropyrrolidine HCl is treated with 1M NaOH and extracted into DCM to obtain the free amine.
-
Sulfonylation:
-
A solution of sulfuryl chloride (
, 1.0 equiv) in dry DCM is cooled to -78°C or -10°C. -
A solution of (R)-3-fluoropyrrolidine (1.0 equiv) and Triethylamine (1.1 equiv) in DCM is added very slowly to the sulfuryl chloride solution.
-
Critical: Inverse addition (amine to acid chloride) is preferred to prevent the formation of the symmetric sulfamide dimer (
).
-
-
Isolation: The mixture is warmed to 0°C, quickly washed with ice-cold water (to remove salts without hydrolyzing the product), dried, and concentrated in vacuo to yield the sulfonyl chloride.
Analytical Fingerprint
To verify the identity of the reagent before use, compare analytical data against these expected values.
Nuclear Magnetic Resonance (NMR)[3][4][12][13]
-
NMR (400 MHz,
):-
The
-protons (adjacent to Nitrogen) will be significantly deshielded by the electron-withdrawing sulfonyl group compared to the free amine. -
3.60 – 3.90 ppm (m, 4H,
). -
5.20 – 5.40 ppm (dm,
, 1H, ). -
2.00 – 2.40 ppm (m, 2H,
-protons).
-
-
NMR (
):- -170 to -180 ppm (multiplet).
Mass Spectrometry (MS)
-
Method: GC-MS or LC-MS (APCI in negative mode often works for sulfonamides, but the chloride itself is reactive).
-
Observation: The parent ion
is rarely seen due to lability. In methanol, one often observes the methyl sulfamate adduct .
Safety & Handling (MSDS Summary)
Signal Word: DANGER
| Hazard Class | Statement | Precaution |
| Skin Corrosion (Cat 1B) | H314: Causes severe skin burns and eye damage. | Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. |
| Eye Damage (Cat 1) | H318: Causes serious eye damage. | Face shield recommended if working with >1g quantities. |
| Reactivity | Reacts violently with water. Generates HCl gas.[4] | Open containers only in a fume hood. |
Storage Protocol:
-
Temperature: Store at 2°C to 8°C (Refrigerator) for short term; -20°C for long term.
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen. Cap tightly with Parafilm.
-
Shelf Life: 6–12 months if kept dry. Yellowing indicates decomposition (release of
/HCl).
References
-
PubChem. (3R)-3-Fluoropyrrolidine hydrochloride (Precursor Data). National Library of Medicine. Available at: [Link]
-
Liu, Q. et al. (2020).[1] "Fluorine-substituted pyrrolidinium-based ionic liquid for high-voltage Li-ion battery." Chemical Communications, 56, 7317-7320.[1] (Demonstrates stability of the fluoropyrrolidine scaffold).
-
Polterauer, D. et al. (2022).[5] "A continuous flow investigation of sulfonyl chloride synthesis." Reaction Chemistry & Engineering. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 5. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride from (R)-3-fluoropyrrolidine
An Application Guide to the Synthesis of (R)-3-Fluoropyrrolidine-1-sulfonyl Chloride
Introduction
In the landscape of modern drug discovery, fluorine-containing building blocks are of paramount importance due to the unique physicochemical properties that fluorine imparts to bioactive molecules, such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. Chiral fluorinated pyrrolidines, in particular, are privileged scaffolds found in numerous pharmaceutical agents.[1] (R)-3-Fluoropyrrolidine is a key intermediate used in the synthesis of various therapeutic candidates.[1][2]
The conversion of this versatile amine into its corresponding sulfonyl chloride derivative, (R)-3-Fluoropyrrolidine-1-sulfonyl chloride, generates a highly reactive and valuable electrophile. This intermediate serves as a gateway for the synthesis of a diverse array of sulfonamides, a pharmacophore present in a wide range of approved drugs.[3][4] This application note provides a comprehensive, field-tested guide for the synthesis of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride from its parent amine, (R)-3-fluoropyrrolidine. The protocol is designed for researchers in medicinal chemistry and process development, with a focus on procedural rationale, safety, and reproducibility.
Reaction Scheme & Scientific Rationale
The synthesis proceeds via the reaction of the secondary amine, (R)-3-fluoropyrrolidine, with sulfuryl chloride (SO₂Cl₂) in the presence of a tertiary amine base.
Reaction:
Core Mechanistic Principles
The transformation is a classic example of nucleophilic substitution at a sulfur center.[5] The reaction mechanism involves the following key steps:
-
Nucleophilic Attack: The secondary nitrogen atom of (R)-3-fluoropyrrolidine possesses a lone pair of electrons, rendering it nucleophilic.[6] It attacks one of the electrophilic sulfur atoms of sulfuryl chloride.
-
Chloride Elimination: A chloride ion is displaced from the sulfur atom, forming a protonated sulfonyl chloride intermediate.
-
Deprotonation: A non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or pyridine, is crucial. It acts as a proton sponge, abstracting the proton from the nitrogen atom of the intermediate.[7] This deprotonation is vital for two reasons:
-
It neutralizes the hydrogen chloride (HCl) generated, preventing it from forming an unreactive ammonium salt with the starting amine.
-
It drives the reaction to completion according to Le Châtelier's principle.
-
Causality Behind Experimental Choices
-
Choice of Reagent: Sulfuryl chloride (SO₂Cl₂) is a highly effective and reactive reagent for this transformation. It serves as a source of the "-SO₂-" electrophile. While other reagents like thionyl chloride (SOCl₂) can be used to make sulfinyl chlorides, sulfuryl chloride is required for the direct synthesis of sulfonyl chlorides.[8]
-
Solvent Selection: Anhydrous aprotic solvents such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are ideal. They are inert to the highly reactive reagents and prevent the hydrolysis of sulfuryl chloride and the sulfonyl chloride product.[9] DCM is often preferred for its ability to dissolve the reactants and the triethylamine hydrochloride byproduct to some extent, facilitating a homogenous reaction mixture.
-
Temperature Control: The reaction is typically initiated at a low temperature (0 °C) by cooling the reaction vessel in an ice bath. This is a critical control point to manage the exothermicity of the reaction between the amine and sulfuryl chloride, minimizing the formation of side products.[10]
-
Base Selection: A tertiary amine like triethylamine is used because it is a strong enough base to scavenge HCl but is a poor nucleophile, preventing it from competing with the pyrrolidine in reacting with sulfuryl chloride.[6]
Critical Safety Precautions
Handling sulfuryl chloride requires strict adherence to safety protocols due to its hazardous nature.
-
Corrosivity and Reactivity: Sulfuryl chloride is a colorless, fuming liquid that is highly corrosive and can cause severe skin burns and eye damage.[9][11] It reacts violently with water, releasing toxic gases such as hydrogen chloride (HCl) and sulfur dioxide (SO₂).[11][12] All operations must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a full-face shield or safety goggles, acid-resistant gloves (e.g., neoprene or butyl rubber), and a flame-retardant lab coat.[9] For operations with a risk of vapor exposure, a respirator with an acid gas cartridge is recommended.[8]
-
Handling and Storage: Handle and store sulfuryl chloride under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from water, acids, alkalis, and alcohols.[11] Containers should be kept tightly sealed.
-
Spill and Waste Management: In case of a small spill, absorb the material with an inert, dry substance like sand or vermiculite and place it in a sealed container for hazardous waste disposal. Do not use water to clean up spills.[11] Unused or excess sulfuryl chloride should be quenched carefully by slow addition to a stirred, cooled solution of sodium bicarbonate or another suitable base.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis and purification of the target compound.
Caption: Workflow for the synthesis of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride.
Detailed Experimental Protocol
This protocol assumes the starting material is (R)-(-)-3-Fluoropyrrolidine hydrochloride, which is the common commercial form.[13][14] A preliminary free-basing step is included.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| (R)-(-)-3-Fluoropyrrolidine hydrochloride | >97% Purity | Thermo/Sigma |
| Sulfuryl chloride (SO₂Cl₂) | Reagent Grade, >97% | Sigma-Aldrich |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Pellets, >97% | Standard Lab Grade |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Standard Lab Grade |
| Deionized Water | N/A | In-house |
| Saturated Sodium Chloride Solution (Brine) | N/A | Prepared in-house |
Step-by-Step Procedure
Part A: Preparation of (R)-3-Fluoropyrrolidine Free Base
-
To a round-bottom flask, add (R)-(-)-3-Fluoropyrrolidine hydrochloride (1.0 eq).
-
Add dichloromethane (DCM, approx. 5 mL per gram of hydrochloride salt).
-
Cool the resulting slurry to 0 °C using an ice-water bath.
-
Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) (1.1 eq) dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and use the resulting solution of the free base directly in the next step. Note: The free base is volatile; it is recommended to avoid concentration and use the solution directly.
Part B: Synthesis of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride
-
Transfer the anhydrous DCM solution of (R)-3-fluoropyrrolidine (1.0 eq) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.
-
Add anhydrous triethylamine (1.2 eq) to the solution.
-
Cool the flask to 0 °C in an ice-water bath.
-
In a separate dry flask, prepare a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM (approx. 2 mL per gram of SO₂Cl₂).
-
Add the sulfuryl chloride solution to the dropping funnel and add it dropwise to the stirred pyrrolidine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (triethylamine hydrochloride) will form.
-
Once the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS if desired.
-
Upon completion, carefully quench the reaction by slowly adding cold deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<30 °C) to yield the crude product.
-
The product, (R)-3-Fluoropyrrolidine-1-sulfonyl chloride, is often obtained as an oil or low-melting solid and can be used in subsequent steps without further purification. If higher purity is required, filtration through a short plug of silica gel (eluting with a non-polar solvent system like hexanes/ethyl acetate) can be performed, although care must be taken to avoid decomposition on the silica.
Summary of Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Stoichiometry (Amine:SO₂Cl₂:Base) | 1.0 : 1.1 : 1.2 | A slight excess of SO₂Cl₂ and base ensures complete consumption of the amine. |
| Temperature | 0 °C to Room Temperature | Controls the initial exotherm and allows the reaction to proceed to completion. |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, aprotic solvent that prevents hydrolysis and dissolves reactants. |
| Reaction Time | 3-5 hours | Sufficient time for the reaction to reach completion at room temperature. |
| Expected Yield | 80-95% (Crude) | Typical yield for this type of transformation. |
| Product Form | Oil or low-melting solid | As reported for similar sulfonyl chlorides. |
Conclusion
This application note provides a robust and reliable protocol for the synthesis of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride. By understanding the underlying chemical principles and adhering strictly to the safety precautions outlined, researchers can confidently prepare this valuable synthetic intermediate. The procedure is scalable and employs common laboratory reagents, making it an accessible and essential tool for professionals in drug discovery and chemical development engaged in the synthesis of novel sulfonamide-containing entities.
References
- Yufeng. (2022, September 29). Everything about Sulfuryl Chloride.
-
Barreiro, G., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 60(25), 14073-14079. Available at: [Link]
-
MDPI. (2021, September 13). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Available at: [Link]
-
Roy, P. P., & D'souza, A. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-210. Available at: [Link]
-
ResearchGate. (2025, August 6). A New, Mild Preparation of Sulfonyl Chlorides. Available at: [Link]
-
International Labour Organization. ICSC 1409 - THIONYL CHLORIDE. Available at: [Link]
-
Lanxess. (2015, August 15). Product Safety Assessment: Thionyl chloride. Available at: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
Organic Syntheses. Sulfanilyl chloride, N-acetyl-. Available at: [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]
-
Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Available at: [Link]
-
Supporting Information. Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
-
ResearchGate. (2026, January 20). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Available at: [Link]
-
Rawsource. (2024, July 3). How do amines act as bases. Available at: [Link]
-
ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at: [Link]
-
Wikipedia. Amine. Available at: [Link]
-
PMC. Oxidative β-C–H sulfonylation of cyclic amines. Available at: [Link]
-
ResearchGate. Sulfonylation reaction between tertiary amines and aryl sulfonyl chloride.... Available at: [Link]
-
Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Available at: [Link]
-
NIH. (2018). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Available at: [Link]
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- 5. Amine - Wikipedia [en.wikipedia.org]
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- 8. lanxess.com [lanxess.com]
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- 10. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Everything about Sulfuryl Chloride [yufenggp.com]
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- 13. (R)-(-)-3-Fluoropyrrolidine hydrochloride, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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The Strategic Incorporation of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride in Modern Drug Discovery: A Guide for Medicinal Chemists
The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore the vast chemical space of fluorinated heterocycles. Among these, the chiral (R)-3-fluoropyrrolidine scaffold has emerged as a particularly valuable building block. This guide provides an in-depth exploration of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride, a key reagent for introducing this privileged motif into drug candidates. We will delve into its strategic applications, the profound impact of the fluorine substituent on molecular properties, and provide detailed, field-proven protocols for its synthesis and utilization.
The Ascendancy of Fluorinated Pyrrolidines in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy to modulate a molecule's physicochemical and biological properties.[1][2][3] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can lead to significant improvements in metabolic stability, binding affinity, and membrane permeability.[1][2] When incorporated into a pyrrolidine ring, a common scaffold in numerous natural products and pharmaceuticals, these effects are amplified by the conformational constraints of the five-membered ring.[4]
The (R)-3-fluoropyrrolidine moiety, in particular, offers a unique combination of chirality and the electronic influence of fluorine. This specific stereoisomer can induce a conformational bias in the pyrrolidine ring, often favoring a Cγ-exo pucker due to the gauche effect.[5][6] This defined three-dimensional structure can be exploited to optimize interactions with biological targets, leading to enhanced potency and selectivity.
(R)-3-Fluoropyrrolidine-1-sulfonyl chloride serves as a versatile electrophilic handle to covalently link this valuable fluorinated scaffold to a wide range of molecular architectures, primarily through the formation of robust sulfonamide linkages.
Strategic Deployment in Drug Development: The Case of Mosperafenib
A prime example of the successful application of the (R)-3-fluoropyrrolidine moiety is in the development of Mosperafenib (RG6344) , a potent and selective brain-penetrant BRAF inhibitor developed by Roche for the treatment of solid tumors.[1] Mosperafenib's chemical structure features an (R)-3-fluoropyrrolidine-1-sulfonamide group, highlighting the importance of this specific building block in achieving the desired pharmacological profile.
The rationale for incorporating the (R)-3-fluoropyrrolidine-1-sulfonamide in Mosperafenib is multifaceted. The sulfonamide group acts as a key hydrogen bond acceptor, crucial for binding to the kinase hinge region. The fluorinated pyrrolidine ring, with its specific stereochemistry and conformational preference, likely optimizes interactions within the binding pocket, contributing to the high potency and selectivity of the inhibitor. Furthermore, the fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can also favorably modulate the compound's lipophilicity and cell permeability, which is particularly important for a brain-penetrant drug.
Experimental Protocols
Protocol 1: Synthesis of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride
This protocol describes a general and reliable method for the preparation of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride from its corresponding hydrochloride salt, a commercially available starting material. The reaction involves the conversion of the secondary amine to its sulfonyl chloride using sulfuryl chloride.
Diagram of the Synthetic Workflow
Caption: Synthetic route to (R)-3-Fluoropyrrolidine-1-sulfonyl chloride.
Materials:
-
(R)-3-Fluoropyrrolidine hydrochloride
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and thermometer
Procedure:
-
Free-basing of (R)-3-Fluoropyrrolidine:
-
Suspend (R)-3-Fluoropyrrolidine hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (1.1 eq) dropwise to the suspension with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
-
Preparation of the Sulfonylating Agent Solution:
-
In a separate flask, prepare a solution of sulfuryl chloride (1.2 eq) in anhydrous DCM.
-
-
Sulfonylation Reaction:
-
Cool the reaction mixture containing the free-based (R)-3-fluoropyrrolidine to -78 °C using a dry ice/acetone bath.
-
Add the solution of sulfuryl chloride dropwise via a dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 1-2 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding cold saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with cold water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at low temperature to avoid decomposition.
-
The crude product can be purified by trituration with cold diethyl ether or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfuryl chloride is highly reactive towards water, and its presence would lead to decomposition and the formation of unwanted byproducts.
-
Low Temperature: The reaction is highly exothermic. Maintaining a low temperature (-78 °C) during the addition of sulfuryl chloride is crucial to control the reaction rate, prevent side reactions, and minimize the decomposition of the product.
-
Inert Atmosphere: This prevents the reaction of reagents with atmospheric moisture and oxygen.
-
Use of a Base: Triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Protocol 2: General Procedure for the Synthesis of N-Aryl/Alkyl-(R)-3-fluoropyrrolidine-1-sulfonamides
This protocol outlines the coupling of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide.
Diagram of the Sulfonamide Formation Workflow
Caption: General workflow for sulfonamide synthesis.
Materials:
-
(R)-3-Fluoropyrrolidine-1-sulfonyl chloride
-
A primary or secondary amine (aryl or alkyl)
-
A suitable base (e.g., pyridine, triethylamine, or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
-
Standard work-up reagents and purification supplies
Procedure:
-
Reaction Setup:
-
Dissolve the amine (1.0 eq) and the base (1.2-1.5 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve (R)-3-Fluoropyrrolidine-1-sulfonyl chloride (1.1 eq) in the same anhydrous solvent and add it dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired sulfonamide.
-
Trustworthiness and Self-Validation:
The progress of both reactions should be meticulously monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials and the formation of the desired product. The identity and purity of the final products should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Physicochemical Properties and Data
The introduction of the (R)-3-fluoro substituent has a predictable yet profound impact on the physicochemical properties of the resulting sulfonamides.
Table 1: Predicted Comparative Physicochemical Properties
| Property | Pyrrolidine-1-sulfonamide (Non-fluorinated) | (R)-3-Fluoropyrrolidine-1-sulfonamide | Rationale for Change |
| pKa of Pyrrolidine Nitrogen | Higher (more basic) | Lower (less basic) | The electron-withdrawing fluorine atom reduces the electron density on the nitrogen, decreasing its basicity. |
| LogP | Lower | Higher | Fluorine substitution generally increases lipophilicity. |
| Metabolic Stability | Lower | Higher | The C-F bond is stronger than a C-H bond, making the position less susceptible to oxidative metabolism. |
| Conformational Rigidity | More flexible | More rigid (Cγ-exo pucker favored) | The gauche effect between the fluorine and nitrogen atoms restricts the conformational freedom of the ring.[5][6] |
Conclusion
(R)-3-Fluoropyrrolidine-1-sulfonyl chloride is a powerful and versatile building block for medicinal chemists. Its strategic incorporation into drug candidates allows for the fine-tuning of physicochemical and pharmacological properties, driven by the unique conformational and electronic effects of the chiral fluorinated pyrrolidine ring. The provided protocols offer a reliable foundation for the synthesis and application of this valuable reagent, empowering researchers to accelerate the discovery and development of next-generation therapeutics. As the demand for more sophisticated and effective drugs continues to grow, the importance of such fluorinated building blocks in shaping the future of medicine is undeniable.
References
- O'Hagan, D. et al. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. J. Org. Chem.2012, 77 (21), 9547-9556.
- Silva, A. F. C. et al. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. J. Mol. Model.2024, 30 (1), 1572.
- Silva, A. F. C. et al.
- O'Hagan, D. et al. Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs. Request PDF. 2012.
- Rocha, J. D. et al. Conformational energy (ΔG 0 , kcal⋅mol −1 ) and population (%) of 3-fluoropyrrolidine according to different theoretical levels for the gas phase and implicit DMSO (in parentheses), along with the MAE compared to the CCSD/DGTZVP level.
- Liu, Z. et al. Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights. Environ. Sci. Technol.2025, 59 (22), 9415-9427.
- Le Darz, A. et al. Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. J. Enzyme Inhib. Med. Chem.2015, 30 (5), 737-745.
- Ossila. (R)-(−)-3-Fluoropyrrolidine hydrochloride. Ossila.com.
- Bold, C. P. et al. Optimized process for the manufacturing of (R)-3-fluoropyrrolidine hydrochloride (40).
- Bold, C. P. et al. Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile. Helv. Chim. Acta2026, 109 (1), e202500140.
- Gzhegorzhevskii, K. V. et al. Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. Molecules2020, 25 (21), 4877.
- F. Hoffmann-La Roche AG. NEW PROCESS FOR THE PREPARATION OF (3R)-FLUOROPYRROLIDINE HYDROCHLORIDE.
- Liu, Z. et al. Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights. Environ. Sci. Technol.2025, 59 (22), 9415-9427.
- Iannitelli, A. et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules2021, 26 (16), 4825.
- Yousef, F. et al. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). J. In-vitro In-vivo In-silico J.2018, 1 (1), 1-15.
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- Yushanov, S. et al. Physicochemical properties and cost of some commercial fluorinated and non-fluorinated polymers.
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Application Notes and Protocols: Strategic Implementation of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride in Acylation Reactions for Drug Discovery
Abstract: The (R)-3-fluoropyrrolidine moiety is a privileged structural motif in modern medicinal chemistry, valued for its ability to confer desirable physicochemical properties such as improved metabolic stability, enhanced binding affinity, and modulated basicity.[1][2] (R)-3-Fluoropyrrolidine-1-sulfonyl chloride serves as a critical electrophilic reagent for covalently introducing this chiral building block onto a wide range of nucleophilic scaffolds. This guide provides an in-depth exploration of the acylation-analogous sulfonylation reactions involving this reagent, with a focus on the underlying chemical principles, detailed experimental protocols, and strategic considerations for its application in drug development programs. We present a framework for predictable and efficient synthesis of novel sulfonamides, grounded in mechanistic understanding and field-proven laboratory practices.
The Reagent: Understanding (R)-3-Fluoropyrrolidine-1-sulfonyl chloride
(R)-3-Fluoropyrrolidine-1-sulfonyl chloride is a highly reactive electrophile designed for the synthesis of N-sulfonylated compounds. The sulfur atom of the sulfonyl chloride group is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.
Causality Behind Reactivity: The core principle of its utility lies in its function as a sulfonating agent, which is mechanistically analogous to an acylating agent like an acid chloride.[3] However, the resulting sulfonamide bond is generally more resistant to chemical and enzymatic hydrolysis compared to a standard amide bond, a feature highly sought after in drug design.[4]
Handling and Storage: Sulfonyl chlorides are notoriously sensitive to moisture, which can hydrolyze the reagent to the corresponding sulfonic acid, rendering it inactive.[5] Therefore, stringent anhydrous conditions are mandatory for its storage and use.
| Property | Value | Source |
| IUPAC Name | (R)-3-fluoropyrrolidine-1-sulfonyl chloride | |
| Molecular Formula | C₄H₇ClFNO₂S | |
| InChI Key | KIKDRXJNIMWUMX-SCSAIBSYSA-N | |
| Physical Form | Solid | |
| Storage | Refrigerator, under inert atmosphere (e.g., Argon or Nitrogen) | |
| Safety | Corrosive (GHS05). Causes severe skin burns and eye damage. |
The Core Reaction: Mechanism of Sulfonamide Formation
The reaction of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride with a primary or secondary amine is a cornerstone application, proceeding via a nucleophilic substitution mechanism.[3] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unforeseen outcomes.
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Tetrahedral Intermediate: A transient, tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A non-nucleophilic base, such as triethylamine or pyridine, removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and yielding the final sulfonamide product. This step is crucial as it also quenches the hydrogen chloride (HCl) byproduct, which could otherwise protonate the starting amine, rendering it non-nucleophilic.[3][6]
Caption: Mechanism of amine sulfonylation.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and adaptable. Each step includes a rationale, ensuring the researcher can make informed decisions and modifications based on the specific substrate and desired outcome.
Protocol 1: General Procedure for Sulfonylation of a Primary Amine
This protocol describes a standard laboratory-scale synthesis.
A. Materials and Reagents
-
(R)-3-Fluoropyrrolidine-1-sulfonyl chloride (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq) or Pyridine (as solvent and base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (e.g., silica gel 60 F₂₅₄)
B. Experimental Workflow
Caption: General workflow for sulfonamide synthesis.
C. Step-by-Step Methodology
-
Reaction Setup (The 'Why'): To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine of interest (1.1 mmol, 1.1 eq). Dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration). Add triethylamine (1.5 mmol, 1.5 eq). Rationale: The excess amine and base ensure complete reaction and neutralization of the HCl byproduct. Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.[5]
-
Reagent Addition (The 'Why'): In a separate dry flask, dissolve (R)-3-Fluoropyrrolidine-1-sulfonyl chloride (1.0 mmol, 1.0 eq) in a small amount of anhydrous DCM. Cool the amine solution to 0 °C using an ice bath. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes. Rationale: Cooling the reaction mixture and adding the electrophile slowly helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Reaction Monitoring (The 'Why'): After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC). Rationale: TLC allows for visual confirmation that the starting amine (or sulfonyl chloride) is being consumed and a new, typically less polar, product is forming.[6]
-
Workup (The 'Why'): Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and finally brine (1x). Rationale: The NaHCO₃ wash removes any remaining acidic species (like protonated triethylamine). The brine wash helps to remove residual water from the organic layer.[7]
-
Isolation and Purification (The 'Why'): Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can then be purified by flash column chromatography on silica gel. Rationale: Purification is essential to remove unreacted reagents, the base hydrochloride salt, and any minor byproducts to obtain the desired sulfonamide in high purity.
Protocol 2: Representative Data & Troubleshooting
For any synthetic protocol to be trustworthy, it must be validated. The following table provides expected outcomes for the reaction of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride with representative amines under the conditions described in Protocol 1.
| Amine Substrate | Expected Yield (%) | Typical Purity (%) | Notes |
| Benzylamine | 85-95% | >98% | A standard, reactive primary amine. |
| Aniline | 70-85% | >97% | Less nucleophilic due to delocalization of the lone pair into the aromatic ring; may require longer reaction times or slight heating. |
| Morpholine | 90-98% | >98% | A highly nucleophilic secondary amine; reaction is typically fast. |
| tert-Butylamine | 40-60% | >95% | Sterically hindered, leading to a slower reaction and potentially lower yield. |
Troubleshooting Common Issues
| Problem | Potential Cause | Proposed Solution |
| Low or No Yield | 1. Hydrolyzed sulfonyl chloride. 2. Amine is protonated (if used as HCl salt without sufficient base). | 1. Use fresh reagent and ensure strictly anhydrous conditions. 2. Add an additional equivalent of base to free the amine. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Low nucleophilicity of the amine. 3. Steric hindrance. | 1. Continue stirring and monitoring by TLC. 2. Gently heat the reaction (e.g., to 40 °C) or use a stronger, non-nucleophilic base like DBU. 3. Increase reaction time and/or temperature. |
| Multiple Spots on TLC | 1. Formation of side products. 2. Double sulfonylation of a primary amine (rare). | 1. Ensure controlled, slow addition of the sulfonyl chloride at 0 °C. 2. Use a slight excess of the amine (1.1-1.2 eq) relative to the sulfonyl chloride. |
Conclusion
(R)-3-Fluoropyrrolidine-1-sulfonyl chloride is a powerful and versatile tool for the strategic incorporation of a fluorinated, chiral pyrrolidine scaffold into drug candidates. The sulfonylation reaction it undergoes is robust, predictable, and mechanistically well-understood. By adhering to the principles of anhydrous reaction conditions, controlled reagent addition, and appropriate basic catalysis, researchers can reliably synthesize a diverse array of novel sulfonamides. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug development professionals to effectively leverage this valuable reagent in their synthetic endeavors.
References
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Title: (S)-(+)-3-Fluoropyrrolidine hydrochloride Source: J&K Scientific URL: [Link]
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Title: Recent advances in the synthesis of N-acyl sulfonamides Source: RSC Publishing URL: [Link]
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Application Notes and Protocols for the Synthesis of Chiral Ionic Liquids from (R)-3-Fluoropyrrolidine Precursors
Abstract
This comprehensive guide details the synthesis and application of chiral ionic liquids (ILs) derived from (R)-3-Fluoropyrrolidine. It provides researchers, scientists, and drug development professionals with a thorough understanding of the synthetic pathways, experimental protocols, and physicochemical properties of these advanced materials. The strategic incorporation of a fluorine atom and a chiral center into the pyrrolidinium cation imparts unique characteristics to the resulting ionic liquids, making them highly desirable for applications in electrochemistry, particularly as electrolytes in high-voltage lithium-ion batteries, and as chiral solvents or selectors in asymmetric synthesis. This document emphasizes the causality behind experimental choices, ensuring protocols are robust and reproducible.
Introduction: The Significance of Fluorinated Chiral Ionic Liquids
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, exhibiting unique properties such as negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1] The ability to tune their physicochemical properties by modifying the cation and anion structures has led to their investigation in a vast array of applications.[2]
The introduction of fluorine into the cationic structure of an IL can significantly enhance its properties. Fluorination is known to increase thermal and electrochemical stability, and in some cases, improve ionic conductivity and reduce viscosity.[3][4] Furthermore, the incorporation of a chiral center, as with (R)-3-Fluoropyrrolidine, introduces stereoselectivity, opening avenues for their use in enantioselective reactions and separations.[5]
Ionic liquids based on the (R)-3-fluoropyrrolidinium cation have demonstrated high oxidation stability (> 5.5 V vs Li+/Li) and excellent high-voltage cyclability, making them prime candidates for next-generation energy storage devices.[6] This guide will focus on the practical synthesis of these valuable compounds, starting from the commercially available precursor, (R)-3-Fluoropyrrolidine hydrochloride.
Synthetic Strategy Overview
The synthesis of N-alkyl-(R)-3-fluoropyrrolidinium based ionic liquids typically proceeds through a two-step sequence. The initial and crucial step is the N-alkylation of the secondary amine of the (R)-3-fluoropyrrolidine ring. This is followed by the introduction of the desired anion, which can be achieved through different quaternization strategies.
The choice of the anion is critical as it significantly influences the final properties of the ionic liquid. This guide will provide protocols for the synthesis of ILs with two of the most common and electrochemically relevant anions: bis(fluorosulfonyl)imide (FSI⁻) and bis(trifluoromethanesulfonyl)imide (TFSI⁻).
Detailed Experimental Protocols
Protocol 1: N-Alkylation of (R)-3-Fluoropyrrolidine Hydrochloride
Causality: The initial step involves the deprotonation of the hydrochloride salt to the free secondary amine, which then acts as a nucleophile to attack an alkylating agent. The choice of base is crucial to ensure complete deprotonation without causing side reactions. A non-nucleophilic, sufficiently strong base is preferred. The solvent should be inert to the reaction conditions and capable of dissolving the reactants.
Materials:
-
(R)-3-Fluoropyrrolidine hydrochloride
-
Alkyl halide (e.g., 1-bromopropane, 1-iodobutane)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation: To a round-bottom flask charged with (R)-3-Fluoropyrrolidine hydrochloride (1.0 eq.), add anhydrous acetonitrile or THF. Add a slight excess of a suitable base, such as potassium carbonate (2.0 eq.) or triethylamine (1.5 eq.).
-
Reaction Mixture: Stir the suspension vigorously at room temperature for 1-2 hours to ensure complete formation of the free amine.
-
Alkylation: Add the desired alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the specific alkyl halide (typically reflux for bromides, or room temperature to 40 °C for more reactive iodides) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-alkyl-(R)-3-fluoropyrrolidine.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure N-alkylated intermediate.
Protocol 2: Synthesis of N-Methyl-N-propyl-(R)-3-fluoropyrrolidinium bis(fluorosulfonyl)imide ([C₃M(R-3F)Pyr][FSI]) via a Facile One-Step Reaction
Causality: This modern approach avoids the use of halide reagents, thereby eliminating the potential for halide contamination in the final ionic liquid, which is detrimental to electrochemical performance.[5] The reaction proceeds via the quaternization of the tertiary amine with a methylating agent that also serves as the FSI anion source.
Materials:
-
N-propyl-(R)-3-fluoropyrrolidine (from Protocol 1)
-
Methyl bis(fluorosulfonyl)imide (CH₃FSI)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile, if necessary)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place the purified N-propyl-(R)-3-fluoropyrrolidine (1.0 eq.).
-
Quaternization: Slowly add methyl bis(fluorosulfonyl)imide (1.05 eq.) to the tertiary amine at room temperature with stirring. The reaction is often exothermic.
-
Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 40-50 °C) to ensure completion. Monitor the reaction by ¹H and ¹⁹F NMR spectroscopy until the starting materials are consumed.
-
Purification: The resulting ionic liquid is often of high purity. To remove any unreacted starting materials or volatile byproducts, the product can be dried under high vacuum at an elevated temperature (e.g., 60-80 °C) for several hours.
Protocol 3: Synthesis of N-Butyl-N-methyl-(R)-3-fluoropyrrolidinium bis(trifluoromethanesulfonyl)imide ([C₄M(R-3F)Pyr][TFSI]) via a Two-Step Quaternization and Anion Metathesis
Causality: This traditional two-step method is versatile and allows for the synthesis of a wide range of ionic liquids with various anions. The first step involves quaternization with a methylating agent to form a halide salt intermediate. The second step is an anion exchange (metathesis) reaction, where the halide is replaced by the desired TFSI⁻ anion. The success of this step relies on the precipitation of the inorganic halide salt in a suitable solvent or the partitioning of the product into an immiscible phase.
Materials:
-
N-butyl-(R)-3-fluoropyrrolidine (from Protocol 1)
-
Methyl iodide (CH₃I)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
Ethyl acetate (EtOAc), anhydrous
-
Deionized water
-
Dichloromethane (DCM)
Procedure:
Step A: Quaternization
-
Reaction Setup: Dissolve N-butyl-(R)-3-fluoropyrrolidine (1.0 eq.) in anhydrous ethyl acetate in a round-bottom flask.
-
Methylation: Add methyl iodide (1.2 eq.) dropwise at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature for 24 hours. The quaternary ammonium iodide salt will typically precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold ethyl acetate, and dry under vacuum to yield N-butyl-N-methyl-(R)-3-fluoropyrrolidinium iodide.
Step B: Anion Metathesis
-
Dissolution: Dissolve the N-butyl-N-methyl-(R)-3-fluoropyrrolidinium iodide (1.0 eq.) in deionized water. In a separate flask, dissolve lithium bis(trifluoromethanesulfonyl)imide (1.05 eq.) in deionized water.
-
Metathesis Reaction: Add the LiTFSI solution to the pyrrolidinium iodide solution with vigorous stirring. The hydrophobic [C₄M(R-3F)Pyr][TFSI] ionic liquid will form a separate phase.
-
Extraction: Extract the ionic liquid into dichloromethane.
-
Washing: Wash the organic layer repeatedly with deionized water to remove any residual lithium iodide. The absence of halide in the aqueous washings can be confirmed by a negative test with aqueous silver nitrate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Further dry the ionic liquid under high vacuum at an elevated temperature (e.g., 80-100 °C) to remove any residual water and solvent.
Physicochemical Properties and Characterization
The synthesized ionic liquids should be characterized to confirm their structure and purity. Standard analytical techniques include NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis. Key physicochemical properties should also be determined as they dictate the suitability of the IL for specific applications.
| Property | [C₃M(R-3F)Pyr][FSI] | [C₄M(R-3F)Pyr][TFSI] | Significance and Rationale |
| Melting Point (°C) | Typically low, often sub-ambient | Generally low, often sub-ambient | A low melting point is a defining characteristic of ionic liquids. The symmetry of the cation and the nature of the anion influence the melting point. |
| Thermal Stability (Td, °C) | Lower than TFSI analogue | Higher than FSI analogue | The thermal decomposition temperature (Td) is crucial for applications at elevated temperatures. TFSI-based ILs generally exhibit higher thermal stability than their FSI counterparts.[4] |
| Viscosity (mPa·s at 25°C) | Lower than TFSI analogue | Higher than FSI analogue | Lower viscosity is generally desirable as it leads to higher ionic conductivity. The smaller size of the FSI anion typically results in lower viscosity compared to the bulkier TFSI anion. |
| Ionic Conductivity (mS/cm at 25°C) | Higher than TFSI analogue | Lower than FSI analogue | High ionic conductivity is essential for electrochemical applications. It is inversely related to viscosity and influenced by the size and mobility of the ions.[4] |
| Electrochemical Window (V) | ~5.0 V | > 5.0 V | A wide electrochemical window indicates the voltage range over which the IL is stable without being oxidized or reduced. This is a critical parameter for high-voltage battery electrolytes. |
Note: The values presented are typical ranges and can vary based on purity and measurement conditions. It is recommended to perform these characterizations for each synthesized batch.
Conclusion
The protocols detailed in this guide provide a robust framework for the synthesis of high-purity chiral ionic liquids based on (R)-3-Fluoropyrrolidine. The choice of synthetic route, particularly between the facile one-step quaternization for FSI-based ILs and the traditional two-step method for TFSI-based ILs, allows for flexibility in targeting specific anionic compositions while considering factors like purity requirements and reagent availability. The resulting fluorinated chiral ionic liquids possess a unique combination of properties that make them highly attractive for advanced applications in energy storage and asymmetric synthesis. Researchers are encouraged to use these protocols as a foundation for further exploration and optimization in the development of novel ionic liquid materials.
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Pyrrolidinium FSI and TFSI-Based Polymerized Ionic Liquids as Electrolytes for High-Temperature Lithium-Ion Batteries. (2018). MDPI. [Link]
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Molecular-level understanding of Lithium ion mobility in imidazolium- and Pyrrolidinium-based ionic liquids with [FSI]− and [TFSI]− anions. (2014). ResearchGate. [Link]
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Computational and Experimental Investigation of Li-doped Ionic Liquid Electrolytes: [pyr14][TFSI], [pyr13][FSI], and [EMIM][BF4]. (2014). pubs.acs.org. [Link]
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Physical and electrochemical properties of N-alkyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide ionic liquids: PY13FSI and PY14FSI. (2008). PubMed. [Link]
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One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. (2020). SciSpace. [Link]
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Synthesis of Hydrophobic Ionic Liquids for Electrochemical Applications. (2004). ResearchGate. [Link]
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One-pot synthesis of poly(ionic liquid)s with 1,2,3-triazolium-based backbones via clickable... (2018). RSC Publishing. [Link]
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Flexible synthesis of polyfunctionalised 3-fluoropyrroles. (2016). PubMed. [Link]
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Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021). Beilstein Journal of Organic Chemistry. [Link]
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Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. (2026). ResearchGate. [Link]
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(45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Organic Syntheses Procedure. [Link]
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Synthesis and Characterization of Novel Chiral Ionic Liquids and Investigation of their Enantiomeric Recognition Properties. PDXScholar. [Link]
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- 1. static1.squarespace.com [static1.squarespace.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidinium FSI and TFSI-Based Polymerized Ionic Liquids as Electrolytes for High-Temperature Lithium-Ion Batteries [mdpi.com]
- 4. Physical and electrochemical properties of N-alkyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide ionic liquids: PY13FSI and PY14FSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 169750-17-8 | 3-FLUOROPYRROLIDINE HYDROCHLORIDE [fluoromart.com]
Step-by-step guide for reacting (R)-3-Fluoropyrrolidine-1-sulfonyl chloride with primary amines
Application Note & Protocol
Topic: Step-by-Step Guide for Reacting (R)-3-Fluoropyrrolidine-1-sulfonyl chloride with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Fluorinated Pyrrolidine Sulfonamides in Medicinal Chemistry
The incorporation of fluorine into molecular scaffolds is a well-established strategy in modern drug design to enhance pharmacological profiles.[1][2] The pyrrolidine ring, a prevalent heterocyclic motif in numerous therapeutic agents, is a prime candidate for such modification.[3][4] Introducing a fluorine atom, as in (R)-3-Fluoropyrrolidine, can significantly modulate key physicochemical properties, including metabolic stability, basicity (pKa), and lipophilicity (LogP). These changes can lead to improved potency, selectivity, and pharmacokinetic properties.[2]
When this strategic fluorination is combined with the sulfonamide linkage, a critical functional group known for its role as an amide bioisostere and its presence in a wide array of approved drugs, the resulting N-substituted (R)-3-fluoropyrrolidine-1-sulfonamides become highly valuable building blocks for drug discovery.[5][6]
This guide provides a comprehensive, in-depth protocol for the successful synthesis of these target compounds. It moves beyond a simple recitation of steps to explain the underlying chemical principles, potential challenges, and optimization strategies, ensuring a reproducible and high-yielding synthetic outcome.
Reaction Principles: Mechanism and Selectivity
The synthesis of sulfonamides from sulfonyl chlorides and primary amines is a classic nucleophilic substitution reaction.[5][7] The reaction proceeds via the nucleophilic attack of the primary amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion and a proton to form the stable sulfonamide bond.
A base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[8][9][10]
Controlling the Key Side Reaction: Di-sulfonylation
The most common challenge in this synthesis is the formation of the di-sulfonylated byproduct.[8][9] After the initial formation of the desired mono-sulfonamide, the remaining N-H proton is acidic. In the presence of a strong base, this proton can be removed to form a sulfonamide anion, which is nucleophilic enough to attack a second molecule of the sulfonyl chloride.
Strategies to Ensure Mono-selectivity: [8]
-
Stoichiometry: Using a slight excess of the primary amine (e.g., 1.1 equivalents) ensures the sulfonyl chloride is consumed before it can react with the mono-sulfonamide product.
-
Slow Addition: Adding the sulfonyl chloride solution dropwise over an extended period maintains a low instantaneous concentration of the electrophile, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.
-
Low Temperature: Conducting the addition at 0°C or below significantly reduces the rate of the undesired second sulfonylation reaction.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific primary amine used.
Materials and Equipment
| Reagents & Solvents | Equipment |
| (R)-3-Fluoropyrrolidine-1-sulfonyl chloride | Round-bottom flasks |
| Primary amine (substrate) | Magnetic stirrer and stir bars |
| Anhydrous Dichloromethane (DCM) or THF | Syringes and needles |
| Triethylamine (TEA) or Pyridine (dried) | Addition funnel |
| 1M Hydrochloric acid (HCl) | Ice-water bath |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Inert atmosphere setup (Nitrogen or Argon) |
| Brine (saturated aqueous NaCl) | Rotary evaporator |
| Anhydrous sodium sulfate (Na₂SO₄) or MgSO₄ | TLC plates and chamber |
| Silica gel for column chromatography | Glassware for extraction and filtration |
| Solvents for chromatography (e.g., Hexanes/EtOAc) | NMR tubes, MS vials |
Critical Prerequisite: All glassware must be oven-dried and cooled under an inert atmosphere. Anhydrous solvents are crucial to prevent the hydrolysis of the sulfonyl chloride starting material.[9]
Step-by-Step Methodology
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cbijournal.com [cbijournal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride
Executive Summary
(R)-3-Fluoropyrrolidine-1-sulfonyl chloride is a critical chiral building block used in the synthesis of sulfonamide-based inhibitors (e.g., Mosperafenib analogs). Its synthesis, typically via the reaction of (R)-3-fluoropyrrolidine with sulfuryl chloride (
This guide addresses the kinetic and thermodynamic pitfalls of this transformation, providing validated protocols to maximize yield and enantiomeric excess (
Critical Troubleshooting Guide (Q&A)
Issue 1: The "Dimer" Trap (Bis-sulfamide Formation)
User Report: "I am observing a major impurity by LC-MS with a mass corresponding to the dimer (
Diagnosis: This is the most common failure mode in sulfamoyl chloride synthesis. The reaction is under kinetic control . The product, (R)-3-fluoropyrrolidine-1-sulfonyl chloride, is itself an electrophile. If the local concentration of unreacted amine is high relative to sulfuryl chloride, the amine will attack the product instead of the reagent, forming the thermodynamically stable bis-sulfamide.
Technical Solution: You must switch from "Normal Addition" to "Inverse Addition" .
-
Incorrect (Normal Addition): Adding
to the Amine/Base mixture.-
Result: Initially,
. The formed product competes for the remaining amine.[1]
-
-
Correct (Inverse Addition): Adding the Amine/Base mixture slowly to a cold solution of excess
.-
Result:
at all times. The amine reacts immediately with the vast excess of , preventing it from encountering the product.
-
Optimization Protocol:
-
Cool a solution of
(1.2 – 1.5 equiv) in anhydrous DCM to -10°C or -78°C. -
Add the amine/base mixture dropwise over 30–60 minutes.
-
Maintain low temperature to suppress the rate of the secondary reaction (dimerization).
Issue 2: Hydrolytic Instability & "Disappearing" Product
User Report: "The reaction looks good by TLC, but after aqueous workup and concentration, the product purity drops, and I see a new polar spot (sulfonic acid)."
Diagnosis: Sulfamoyl chlorides are moisture-sensitive. While more stable than simple alkyl sulfonyl chlorides, they hydrolyze rapidly in the presence of water and heat, or under basic aqueous conditions. The "polar spot" is (R)-3-fluoropyrrolidine-1-sulfonic acid.
Technical Solution: Minimize or eliminate the aqueous workup.
-
Method A (Non-Aqueous Workup - Preferred):
-
Use a non-nucleophilic base that forms an insoluble salt in the solvent (e.g., using excess amine or specific inorganic bases, though organic bases like TEA are standard).
-
Dilute with dry non-polar solvent (e.g., Hexane/Et2O) to precipitate the amine-hydrochloride salts.
-
Filter under inert atmosphere.
-
Concentrate the filtrate.
-
-
Method B (Rapid Aqueous Workup):
-
If aqueous wash is necessary to remove salts, use ice-cold dilute HCl (to remove unreacted amine) followed by ice-cold brine.
-
Do not use basic washes (NaHCO3), as hydroxide promotes hydrolysis.
-
Dry immediately over
and concentrate at <30°C .
-
Issue 3: Reagent Quality & Chlorination Impurities
User Report: "My product is yellow/brown, and NMR shows impurities in the alkyl region."
Diagnosis:
Sulfuryl chloride (
Technical Solution:
-
Purify Reagent: Distill
if it is significantly yellow. It should be a colorless or pale straw liquid. -
Temperature Control: Radical chlorination is promoted by heat and light. Perform the reaction in the dark (wrap flask in foil) and keep T < 0°C.
Visualizing the Chemistry
Pathway Analysis: The Kinetic Competition
The following diagram illustrates the divergence between the desired pathway (Sulfonyl Chloride formation) and the parasitic pathway (Bis-sulfamide formation).
Caption: Reaction pathways showing the critical competition between product formation (Path A) and dimerization (Path B).
Troubleshooting Decision Tree
Follow this logic flow to resolve low yields or purity issues.
Caption: Diagnostic flowchart for identifying root causes of failure in sulfamoyl chloride synthesis.
Standard Operating Procedure (SOP)
Objective: Synthesis of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride (1.0 g scale).
Safety: Work in a fume hood.
Materials
| Reagent | MW | Equiv | Mass/Vol |
| (R)-3-Fluoropyrrolidine HCl | 125.57 | 1.0 | 1.0 g |
| Sulfuryl Chloride ( | 134.97 | 1.2 | 0.77 mL |
| Triethylamine (TEA) | 101.19 | 2.2 | 2.44 mL |
| Dichloromethane (Anhydrous) | - | - | 20 mL |
Protocol (Inverse Addition)
-
Preparation of Amine Solution:
-
In a flask, suspend (R)-3-Fluoropyrrolidine HCl (1.0 g) in anhydrous DCM (10 mL).
-
Add TEA (2.44 mL) dropwise. The mixture will become clear as the free base is liberated.
-
-
Reagent Setup:
-
In a separate 2-neck round bottom flask under
, add anhydrous DCM (10 mL) and Sulfuryl Chloride (0.77 mL). -
Cool this solution to -10°C (ice/salt bath) or -78°C (dry ice/acetone) for higher selectivity.
-
-
The Critical Step (Addition):
-
Transfer the Amine/TEA solution to an addition funnel.
-
Add the amine solution dropwise to the cold
solution over 45 minutes . -
Note: Maintain internal temperature < 0°C.
-
-
Reaction Monitoring:
-
Stir at 0°C for 1–2 hours.
-
Monitor by TLC (stain with KMnO4 or Ninhydrin) or LC-MS (quench aliquot with MeOH to check for methyl sulfamate formation).
-
-
Workup (Low Moisture):
-
Dilute reaction with cold
(30 mL). The TEA·HCl salts will precipitate heavily. -
Filter the solids through a pad of Celite or a fritted glass funnel under
. -
Concentrate the filtrate under reduced pressure at room temperature (do not heat >30°C).
-
Result: The product is typically obtained as a pale yellow/colorless oil or low-melting solid, sufficiently pure for the next step.
-
References
-
Ossila. (R)-(−)-3-Fluoropyrrolidine hydrochloride - Product Specifications and Applications. Retrieved from
-
Beilstein Journals. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein J. Org. Chem. 2024.[2] Retrieved from
-
Sigma-Aldrich. (R)-3-Fluoropyrrolidine-1-sulfonyl chloride Product Page. Retrieved from
-
BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from
-
National Institutes of Health (PMC). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.[3] J Org Chem. 1983.[4] Retrieved from
-
Organic Chemistry Portal. Synthesis of Sulfonamides. Retrieved from
-
Wikipedia. Sulfuryl Chloride Properties and Reactions. Retrieved from
Sources
Technical Support Center: Purification of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride
Welcome to the technical support center for (R)-3-Fluoropyrrolidine-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this highly reactive and valuable synthetic intermediate. The inherent reactivity of the sulfonyl chloride group, while synthetically useful, presents specific challenges during purification. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate these challenges, ensuring the isolation of a high-purity product.
Section 1: Understanding the Core Challenges & Common Impurities
This section addresses the fundamental chemical principles governing the stability of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride and the common impurities that may arise during its synthesis and work-up.
Q1: My purified (R)-3-Fluoropyrrolidine-1-sulfonyl chloride shows signs of degradation over time, even during the purification process. What is the primary cause?
A1: The primary cause of degradation is hydrolysis. Sulfonyl chlorides are highly susceptible to nucleophilic attack by water.[1] The electrophilic sulfur atom is readily attacked by a water molecule, leading to the displacement of the chloride ion and the formation of the corresponding (R)-3-Fluoropyrrolidine-1-sulfonic acid.[1] This reaction is often autocatalytic, as the hydrogen chloride (HCl) byproduct can accelerate further hydrolysis.
Mechanism: Hydrolysis of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride
Caption: Decision tree for purifying (R)-3-Fluoropyrrolidine-1-sulfonyl chloride.
Q3: During the aqueous work-up, I'm forming a stable emulsion, leading to significant product loss. How can I prevent this?
A3: Emulsion formation is a common issue that traps the product at the aqueous-organic interface. [2]* Causality: Emulsions are often stabilized by fine particulate matter or amphiphilic impurity molecules.
-
Solution:
-
Break the Emulsion: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.
-
Improve Separation: Ensure you are using a sufficient volume of organic solvent for the extraction. Performing multiple, smaller-volume extractions is more efficient than a single large-volume extraction. [2] 3. Filtration: If a solid precipitate is causing the issue, a quick filtration through a pad of Celite® may be necessary before extraction.
-
Q4: My product appears to be decomposing on the silica gel during column chromatography, indicated by streaking on the TLC plate and low recovery. What's happening?
A4: Standard silica gel is slightly acidic and has surface silanol groups (Si-OH) that are nucleophilic. These can promote the hydrolysis or decomposition of highly reactive compounds like sulfonyl chlorides.
-
Causality: The acidic nature of silica can catalyze degradation, and the presence of bound water provides a reactant for hydrolysis.
-
Solutions:
-
Deactivate the Silica: Prepare a slurry of the silica gel in your eluent and add 0.5-1% triethylamine (Et₃N). The amine base will neutralize the acidic sites on the silica surface.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Pre-load the crude material onto a small amount of silica and apply it to a pre-packed, equilibrated column. Elute the product as quickly as possible while maintaining good separation ("flash" chromatography).
-
Use Anhydrous Solvents: Ensure that the solvents used for chromatography are thoroughly dried to minimize the risk of on-column hydrolysis. [3] Q5: I am trying to purify my solid crude product by recrystallization, but it either "oils out" or the purity doesn't improve. What should I do?
-
A5: Finding a suitable recrystallization solvent system is key. The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures or be insoluble at all temperatures.
-
Causality: "Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly. Poor purity improvement suggests the impurities have similar solubility profiles to the product.
-
Solutions:
-
Systematic Solvent Screening: Test solubility in a range of anhydrous solvents with varying polarities (e.g., hexanes, toluene, diethyl ether, ethyl acetate, dichloromethane). Look for a single solvent that provides a large solubility differential with temperature.
-
Use a Binary Solvent System: If no single solvent works, use a two-solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow the solution to cool slowly. A common system for moderately polar compounds is Ethyl Acetate/Hexanes. [3] 3. Slow Cooling: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first to promote the formation of pure crystals, then place it in a refrigerator or freezer to maximize yield.
-
Section 3: Analytical & Quality Control FAQs
Q6: What is the best way to prepare an NMR sample of my purified product to check its integrity without causing degradation?
A6: Due to the moisture sensitivity of sulfonyl chlorides, you must use anhydrous, aprotic deuterated solvents. [4]* Recommended Solvents: Chloroform-d (CDCl₃) or Acetone-d₆ are excellent choices. Ensure you are using a fresh, sealed ampule or a bottle stored over molecular sieves.
-
Procedure:
-
Use a clean, oven-dried or flame-dried NMR tube.
-
Add the solid sulfonyl chloride to the tube.
-
Use a syringe to transfer the anhydrous deuterated solvent into the tube under a dry atmosphere (e.g., under a stream of nitrogen or argon).
-
Cap the tube immediately, mix, and acquire the spectrum promptly.
-
Q7: How should I properly store the purified (R)-3-Fluoropyrrolidine-1-sulfonyl chloride?
A7: Long-term stability requires strict exclusion of moisture and air.
-
Storage Conditions: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It is recommended to store it in a refrigerator (+4°C) or freezer (-20°C) to slow down any potential decomposition pathways. [5][6]
Section 4: Standard Operating Protocols
Protocol 1: General Aqueous Work-up for Sulfonyl Chlorides
-
Objective: To quench the reaction and remove water-soluble byproducts while minimizing hydrolysis of the desired sulfonyl chloride.
-
Procedure:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of cracked ice and water. [2]This dissipates heat and dilutes reagents.
-
Transfer the entire mixture to a separatory funnel as quickly as possible to minimize contact time with the aqueous phase. [7] 4. Separate the organic layer. If the product is in the organic phase, extract the aqueous layer one or two more times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash with a cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. [8] 6. Wash the organic layer with cold brine to aid in phase separation and remove excess water.
-
Dry the organic layer over a vigorous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). [2] 8. Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (<30-35 °C) to obtain the crude product.
-
Protocol 2: Purification by Flash Column Chromatography
-
Objective: To purify the sulfonyl chloride from non-polar and highly polar impurities.
-
Procedure:
-
Eluent Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of ~0.25-0.35.
-
Column Preparation: Prepare a slurry of silica gel in the chosen eluent containing 0.5% v/v triethylamine. Pack the column with this slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel (~1-2 times the mass of the crude product) and evaporate the solvent to dryness. Carefully load the dry powder onto the top of the packed column.
-
Elution: Elute the column with the prepared eluent, applying positive pressure (flash chromatography). Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure at low temperature.
-
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- Benchchem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
- Haszeldine, R. N. (1955). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. J. Chem. Soc., 2901. As cited in Google Patents FR2795723A1.
- King, J. F., & Hillhouse, J. H. (1979). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- Robertson, R. E., & Laughton, P. M. (1969). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR. Retrieved from [Link]
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
-
Clarke, H. T., & Babcock, S. H. (1928). Benzenesulfonyl chloride. Organic Syntheses, 8, 28. Retrieved from [Link]
- Ossila. (n.d.). (R)-(−)-3-Fluoropyrrolidine hydrochloride.
- Sigma-Aldrich. (n.d.). (R)-3-Fluoropyrrolidine-1-sulfonyl chloride.
- Chemrio. (n.d.). (R)-3-fluoropyrrolidine-1-sulfonyl chloride.
- ResearchGate. (2026). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.
- Anglès, F., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
- ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (R)-3-Fluoropyrrolidine-1-sulfonyl chloride | 1411774-27-0 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Sulfonyl Chloride Reaction Optimization
Topic: Troubleshooting Low Yields in Sulfonylation Reactions Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. If you are reading this, you are likely staring at an LCMS trace dominated by sulfonic acid or unreacted amine, rather than your desired sulfonamide or sulfonate ester.
Sulfonyl chlorides (
This guide moves beyond generic textbook advice. We will treat your reaction as a competitive kinetic system and provide the logic to tilt the balance in your favor.
Module 1: Pre-Reaction Diagnostics (The "Pre-Flight" Check)
Before altering reaction conditions, validate your reagents. Sulfonyl chlorides are thermodynamically unstable relative to their sulfonic acid counterparts.
Q: How do I know if my sulfonyl chloride is "dead" before I start? A: Sulfonyl chlorides degrade into sulfonic acid and HCl upon exposure to atmospheric moisture.
-
The Test: Dissolve a small sample in
. Run a quick NMR. -
The Sign: Look for a broad singlet (acidic proton) downfield (
) or a shift in the aromatic region compared to the reference spectrum. -
The Fix: If significant hydrolysis (
) is present, purify immediately.-
Solids: Recrystallize from dry hexanes/chloroform.
-
Liquids: Distill under high vacuum (carefully—they can be thermally unstable).
-
Module 2: Troubleshooting & Diagnostics (Q&A)
Symptom A: "I see only starting material (amine) and sulfonic acid."
Diagnosis: Hydrolysis is outcompeting Aminolysis.
The rate of reaction with water (
Corrective Actions:
-
Switch to Anhydrous Conditions: If you are using Schotten-Baumann conditions (water/DCM), stop. Switch to anhydrous DCM or THF with an organic base (TEA or DIPEA) under nitrogen.
-
Concentration Effect: Increase the concentration of the amine. Rate =
. Doubling amine concentration doubles the rate of the desired reaction without affecting the rate of hydrolysis (pseudo-first-order wrt water). -
The "Slow-Drip" Fallacy: Do NOT add the sulfonyl chloride slowly if hydrolysis is the issue. You want a high instantaneous concentration of electrophile to capture the amine. Add it in one portion or a fast stream.
Symptom B: "The reaction stalls at 50-60% conversion."
Diagnosis: HCl Poisoning (The Salt Trap).
As the reaction proceeds, it generates HCl. If your base is insufficient or your amine is basic enough, the amine gets protonated (
Corrective Actions:
-
Stoichiometry Check: Ensure you have at least 1.1 equivalents of sulfonyl chloride and 2.5 to 3.0 equivalents of base.
-
Base Strength: If using pyridine, it acts as both solvent and base/catalyst. If using DCM, ensure your scavenger base (e.g., Triethylamine) is not alkylating your product (rare but possible).
-
Solubility: If the amine hydrochloride salt precipitates and coats the stir bar, the reaction stops. Switch to a solvent where the salt is soluble (e.g., DMF or NMP) or ensure vigorous mechanical stirring.
Symptom C: "I see a byproduct with Mass [M + Sulfonyl]."
Diagnosis: Bis-Sulfonylation.
Primary amines (
Corrective Actions:
-
Reverse Addition: Add the sulfonyl chloride slowly to the amine. This keeps the amine in excess relative to the electrophile.
-
Base Choice: Use a milder base (e.g.,
or pyridine) rather than strong bases like NaH or KOH. -
Deprotection: If bis-sulfonylation is unavoidable, you can often cleave one sulfonyl group selectively using basic hydrolysis (NaOH/MeOH reflux), as the bis-sulfonamide is more labile than the mono-sulfonamide.
Module 3: Advanced Optimization (Catalysis)
When standard conditions fail, we employ Nucleophilic Catalysis .
The Catalyst: 4-Dimethylaminopyridine (DMAP).[2][3][4] The Mechanism: DMAP attacks the sulfonyl chloride to form a Sulfonylpyridinium salt . This intermediate is:
-
More soluble in organic solvents.
-
Significantly more electrophilic than the parent chloride.
-
"Hot" enough to react with poor nucleophiles.
Warning: DMAP also accelerates hydrolysis. Only use DMAP under strictly anhydrous conditions.
Mechanism Visualization
The following diagram illustrates the competitive pathways and the role of DMAP.
Caption: Kinetic competition between direct aminolysis, DMAP-catalyzed aminolysis, and hydrolytic degradation.
Module 4: Standard Operating Procedures (Protocols)
Protocol A: The "Standard" Anhydrous Method
Best for: Valuable amines, moisture-sensitive sulfonyl chlorides.
-
Setup: Flame-dry a round-bottom flask equipped with a stir bar and nitrogen inlet.
-
Solvent: Add the amine (1.0 equiv) and dry DCM (0.2 M concentration).
-
Base: Add Triethylamine (3.0 equiv). Cool to 0°C.
-
Addition: Add Sulfonyl Chloride (1.1 - 1.2 equiv) dropwise (if liquid) or as a solution in minimal DCM (if solid).
-
Catalysis (Optional): If no reaction after 1 hour, add 10 mol% DMAP.
-
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with brine. Dry over .
Protocol B: Schotten-Baumann (Biphasic)
Best for: Robust, cheap amines; large scale; water-tolerant sulfonyl chlorides.
-
Setup: Flask open to air (or loosely capped).
-
Phases: Dissolve amine in DCM. Dissolve
(2.0 equiv) or NaOH in water. Combine phases. -
Addition: Add Sulfonyl Chloride vigorously.
-
Mechanism: The reaction occurs at the interface. The inorganic base stays in the water, neutralizing HCl, while the organic product stays in the DCM.
-
Advantage: Purification is often just separating layers and evaporating.
Comparison of Conditions
| Variable | Anhydrous (Protocol A) | Schotten-Baumann (Protocol B) |
| Solvent | DCM, THF, DMF | DCM/Water, Ether/Water |
| Base | TEA, DIPEA, Pyridine | |
| Moisture Tolerance | Low (Strictly dry) | High (Biphasic protection) |
| Purification | Extraction + Column often needed | Phase separation often sufficient |
| Risk | Bis-sulfonylation (if base is strong) | Hydrolysis (if mixing is poor) |
Module 5: Decision Tree for Troubleshooting
Use this logic flow to determine your next experiment.
Caption: Diagnostic workflow for identifying and correcting root causes of reaction failure.
References
-
Mechanism of Sulfonylation
-
DMAP Catalysis
- Title: Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP).
- Source:Chem. Rev. 1983, 83, 3, 297–320.
-
URL:[Link]
-
Schotten-Baumann Optimization
-
Side Reactions (Bis-sulfonylation)
- Title: Selective Sulfonyl
- Source:Tetrahedron Lett. 2004, 45, 25, 4883-4886.
-
URL:[Link]
Sources
- 1. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 2. 4-Dimethylaminopyridine [chemeurope.com]
- 3. nbinno.com [nbinno.com]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Sulfonamide Synthesis with (R)-3-Fluoropyrrolidine-1-sulfonyl chloride and Sterically Hindered Amines
Welcome to the technical support center for advanced sulfonamide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with the chiral building block (R)-3-Fluoropyrrolidine-1-sulfonyl chloride and encountering challenges in its coupling with sterically demanding amines. The formation of a sulfonamide bond, while conceptually straightforward, is often complicated by the steric and electronic properties of the coupling partners. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to navigate these synthetic hurdles effectively.
The Challenge: Steric Hindrance in Sulfonamide Formation
The reaction between a sulfonyl chloride and an amine is a classic nucleophilic substitution at a sulfur center. However, when the amine is sterically hindered (e.g., possessing bulky substituents like tert-butyl, neopentyl, or diisopropyl groups near the nitrogen atom), the reaction rate can decrease dramatically.[1][2] The bulky groups physically obstruct the amine's lone pair from attacking the electrophilic sulfur atom of the sulfonyl chloride. This often leads to low yields, slow reactions, or complete failure of the desired transformation.[3] Optimizing conditions is therefore critical to drive these challenging reactions to completion.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses the most common issues encountered during the synthesis of sulfonamides from (R)-3-Fluoropyrrolidine-1-sulfonyl chloride and sterically hindered amines.
Q1: My reaction shows very low or no conversion to the desired sulfonamide. What are the primary causes and how can I improve the yield?
Low conversion is the most frequent problem. The root cause is almost always an insufficient activation energy to overcome the steric barrier.[4]
Potential Cause 1: Low Reactivity of the Sterically Hindered Amine
-
Recommended Solution 1: Increase Reaction Temperature and Time. Sterically hindered reactions are inherently slow.[4] Increasing the temperature provides the necessary energy for the nucleophilic attack. Start at room temperature and gradually increase to 40-60 °C. Monitor the reaction by TLC or LC-MS. Be aware that prolonged heating can lead to decomposition, so finding an optimal balance is key. These reactions may require extended periods, from several hours to overnight, to reach completion.[4][5]
-
Recommended Solution 2: Employ a Nucleophilic Catalyst. 4-Dimethylaminopyridine (DMAP) is an excellent catalyst for acylations and sulfonylations of sterically hindered or weakly nucleophilic substrates.[6] DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is significantly more electrophilic and susceptible to attack by the hindered amine. Use DMAP in catalytic amounts (5-10 mol%) along with a stoichiometric non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Potential Cause 2: Inactive or Degraded Sulfonyl Chloride
-
Recommended Solution: Ensure Reagent Quality and Anhydrous Conditions. Sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze to the corresponding unreactive sulfonic acid.[5] This is a common cause of reaction failure.
-
Always use fresh or newly purified (R)-3-Fluoropyrrolidine-1-sulfonyl chloride.
-
Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use anhydrous solvents and ensure all glassware is thoroughly dried.[5]
-
Potential Cause 3: Suboptimal Base or Solvent
-
Recommended Solution: Optimize Base and Solvent Selection. The choice of base and solvent is crucial.
-
Base: A tertiary amine base like TEA or the more hindered DIPEA is required to neutralize the HCl byproduct.[5] For extremely sensitive substrates, a non-nucleophilic, strong base like 2,6-lutidine or DBU can be advantageous.
-
Solvent: Aprotic solvents are mandatory. Dichloromethane (DCM) is a good starting point. For higher temperatures, consider acetonitrile (MeCN), tetrahydrofuran (THF), or 1,4-dioxane. Avoid protic solvents like alcohols, which will react with the sulfonyl chloride to form sulfonate esters.[5]
-
Q2: I am observing a new, highly polar spot on my TLC plate. What is this byproduct?
Potential Cause: Hydrolysis of the Sulfonyl Chloride
-
Explanation: The most common polar byproduct is the sulfonic acid formed from the reaction of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride with trace amounts of water in the reaction mixture.[5]
-
Recommended Solution: Rigorous Exclusion of Water. As detailed in Q1, the solution is to meticulously use anhydrous solvents, dry glassware, and maintain an inert atmosphere throughout the setup and reaction period.[5]
Q3: My starting amine is consumed, but I have multiple new products. What could be happening?
Potential Cause 1: Di-sulfonylation (for Primary Amines)
-
Explanation: If your sterically hindered amine is a primary amine (R-NH₂), it is possible for a second sulfonylation to occur, forming a di-sulfonylated product (R-N(SO₂R')₂). This is more likely if an excess of sulfonyl chloride is used or at high temperatures.[5]
-
Recommended Solution: Control Stoichiometry and Temperature.
Potential Cause 2: Reaction with Solvent or Base
-
Explanation: While less common, some solvents (like DMF at high temperatures) or nucleophilic bases can react with the highly electrophilic sulfonyl chloride.
-
Recommended Solution: Use Inert Solvents and Non-Nucleophilic Bases. Stick to robust aprotic solvents like DCM, THF, or MeCN. When in doubt, use a hindered, non-nucleophilic base like DIPEA or 2,6-lutidine.
Data Summary and Condition Selection
| Problem | Parameter to Modify | Recommended Change | Rationale |
| Low/No Conversion | Temperature | Increase from RT to 40-60 °C | Overcomes the activation energy barrier imposed by steric hindrance. |
| Catalyst | Add 5-10 mol% DMAP | Forms a highly reactive N-sulfonylpyridinium intermediate that is more susceptible to nucleophilic attack.[6] | |
| Reagent Quality | Use fresh sulfonyl chloride | Prevents reaction failure due to hydrolysis of the starting material.[5] | |
| Polar Byproduct | Reaction Conditions | Ensure strictly anhydrous setup | Prevents the formation of sulfonic acid via hydrolysis of the sulfonyl chloride.[5] |
| Multiple Products | Stoichiometry | Use 1:1 or slight excess of amine | Minimizes the risk of di-sulfonylation with primary amines.[5] |
| Base Selection | Use a hindered base (e.g., DIPEA) | Prevents the base from acting as a competing nucleophile. |
Visualizing Reaction Pathways
Experimental Protocols
Protocol 1: General Procedure for Sulfonylation of a Hindered Amine
This protocol provides a baseline for coupling reactions.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the sterically hindered amine (1.0 equiv) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add diisopropylethylamine (DIPEA) (1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve (R)-3-Fluoropyrrolidine-1-sulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed Procedure for Challenging Hindered Amines
This protocol is recommended when Protocol 1 fails or is exceedingly slow.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the sterically hindered amine (1.0 equiv), triethylamine (TEA) (1.5 equiv), and 4-Dimethylaminopyridine (DMAP) (0.1 equiv). Dissolve the components in anhydrous acetonitrile (MeCN, approx. 0.1 M).
-
Sulfonyl Chloride Addition: Dissolve (R)-3-Fluoropyrrolidine-1-sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous MeCN. Add this solution dropwise to the stirred amine solution at room temperature.
-
Reaction & Heating: Stir the reaction at room temperature for 1 hour, then heat to 50 °C.
-
Monitoring: Monitor the reaction progress by LC-MS every 2-4 hours.
-
Workup & Purification: Once the reaction is complete, cool to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate, wash with 1M HCl (to remove DMAP and TEA), saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
-
Q: Can I use pyridine as both the base and solvent?
-
A: While pyridine is a common base, using it as a solvent can sometimes complicate purification. For hindered amines, it is often better to use a non-nucleophilic base like TEA or DIPEA in an inert solvent like DCM or MeCN.[5]
-
-
Q: My sulfonyl chloride is a solid. How should I best add it to the reaction?
-
A: It is always best to add the sulfonyl chloride as a solution in the reaction solvent. This allows for better control of the addition rate and local concentration, minimizing side reactions like di-sulfonylation.[5]
-
-
Q: What is the role of the fluorine on the pyrrolidine ring?
-
A: The fluorine atom is an electron-withdrawing group, which can slightly increase the electrophilicity of the sulfonyl sulfur, potentially making it more reactive. Its primary role, however, is often as a key structural element in the final target molecule for medicinal chemistry applications.[7][8]
-
-
Q: Are there alternatives to sulfonyl chlorides for making these sulfonamides?
-
A: Yes, methods using sulfonyl fluorides (SuFEx chemistry) or direct coupling of sulfonic acids are being developed, but the reaction of sulfonyl chlorides with amines remains one of the most common and direct methods.[3][9] For particularly difficult couplings, exploring these alternative strategies may be beneficial.
-
References
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021, October 1). Royal Society of Chemistry. Retrieved from [Link]
-
Tota, A., et al. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaffiliates. Retrieved from [Link]
-
Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]
-
Ngassa, F. N., et al. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Retrieved from [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sulfonamide derivatives: Synthesis and applications. (2024, February 26). Frontier Research Publication. Retrieved from [Link]
-
An activated sulfonylating agent that undergoes general base-catalyzed hydrolysis by amines in preference to aminolysis. (2008, June 20). National Institutes of Health. Retrieved from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 20). National Institutes of Health. Retrieved from [Link]
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (2017, May 3). National Institutes of Health. Retrieved from [Link]
-
Mild and General Method for the Synthesis of Sulfonamides. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Sulfonyl Protective Groups. (2014, May 6). Chem-Station. Retrieved from [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. (2026, January 20). ResearchGate. Retrieved from [Link]
Sources
- 1. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 2. cbijournal.com [cbijournal.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Monitoring the progress of reactions involving (R)-3-Fluoropyrrolidine-1-sulfonyl chloride by TLC
Technical Support Center: Monitoring Reactions of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride by TLC
Welcome to the technical support center for monitoring reactions involving (R)-3-Fluoropyrrolidine-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on using Thin Layer Chromatography (TLC) for this specific application. As a Senior Application Scientist, my goal is to blend technical accuracy with field-tested insights to help you navigate the nuances of your experiments.
Section 1: Understanding the Components
Before diving into troubleshooting, it's crucial to understand the key players in your reaction and how they behave on a TLC plate.
Q1: What are the key chemical properties of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride that influence its TLC behavior?
(R)-3-Fluoropyrrolidine-1-sulfonyl chloride is a chiral heterocyclic sulfonyl chloride.[1] Its structure incorporates several features that dictate its polarity and reactivity:
-
Sulfonyl Chloride Group (-SO₂Cl): This is a highly electrophilic and polar functional group. It is susceptible to hydrolysis, especially on the acidic surface of a silica gel TLC plate, which can lead to the formation of the corresponding sulfonic acid.[2] This breakdown product will appear as a very polar spot, often remaining at the baseline (Rf ≈ 0).
-
Fluoropyrrolidine Ring: The pyrrolidine ring is a saturated heterocycle. The presence of the fluorine atom increases the molecule's polarity and can influence its metabolic stability in biological systems.[3][4] The nitrogen atom within the ring can interact with the acidic silanol groups (Si-OH) on a standard silica plate, potentially causing spot tailing.
-
Chirality: While TLC is not a technique for separating enantiomers, the specific stereochemistry ((R)-configuration) is a critical attribute of the molecule for its intended applications, often in the synthesis of pharmacologically active compounds.[1][5]
Q2: What are the common reactants used with (R)-3-Fluoropyrrolidine-1-sulfonyl chloride, and how do their polarities compare?
(R)-3-Fluoropyrrolidine-1-sulfonyl chloride is typically reacted with nucleophiles, most commonly primary or secondary amines, to form sulfonamides.[6] Alcohols can also be used to form sulfonate esters.
-
Amines (Primary and Secondary): These are basic compounds and will generally be more polar than the resulting sulfonamide product. On a TLC plate, amines often stick to the silica gel, resulting in streaking or low Rf values.
-
Alcohols: These are also polar reactants. Their polarity varies depending on the carbon chain length and the presence of other functional groups.
-
Sulfonamide/Sulfonate Ester Product: The product of the reaction will have a different polarity than the starting materials. Typically, the sulfonamide or sulfonate ester is less polar than the amine or alcohol reactant but more polar than unreacted non-polar starting materials.
Section 2: Setting Up Your TLC System
A well-chosen TLC system is the foundation for successful reaction monitoring.
Q3: What is the best stationary phase for monitoring these reactions?
For most applications involving (R)-3-Fluoropyrrolidine-1-sulfonyl chloride, standard silica gel 60 F254 plates are the recommended stationary phase.[7]
-
Why Silica Gel? Silica gel is a polar stationary phase that effectively separates compounds based on differences in their polarity.[8][9] The acidic nature of the silica surface can sometimes be problematic for acid-sensitive compounds or basic amines, but this can often be mitigated with mobile phase additives.[10][11]
-
What does F254 mean? The "F254" indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under short-wave UV light (254 nm).[12] Compounds that absorb UV light at this wavelength will appear as dark spots against a green fluorescent background.[13]
Q4: How do I choose an appropriate mobile phase (eluent)?
The goal is to find a solvent system that provides good separation between your starting materials and your product, ideally with Rf values between 0.2 and 0.8 for the compounds of interest.[10] A systematic approach is best:
-
Start with a Medium Polarity System: A good starting point for many organic reactions is a mixture of a non-polar solvent and a moderately polar solvent. A common choice is a mixture of hexanes and ethyl acetate .
-
Adjust Polarity:
-
If all spots are at the bottom (low Rf): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate).
-
If all spots are at the top (high Rf): The mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate).
-
-
Address Tailing of Basic Compounds: If you are using an amine as a reactant and observe streaking, it is likely due to its basicity. Adding a small amount of a basic modifier to your mobile phase can resolve this. A common practice is to add 1-2% triethylamine (NEt₃) or a few drops of ammonium hydroxide to the eluent.[10]
| Compound Type | Typical Rf in Hexane/Ethyl Acetate | Recommended Starting Solvent System |
| Non-polar starting materials | High | 9:1 to 7:3 Hexane/Ethyl Acetate |
| (R)-3-Fluoropyrrolidine-1-sulfonyl chloride | Intermediate | 7:3 to 1:1 Hexane/Ethyl Acetate |
| Amine/Alcohol Reactant | Low | 1:1 Hexane/Ethyl Acetate to 100% Ethyl Acetate |
| Sulfonamide/Sulfonate Product | Intermediate | 7:3 to 1:1 Hexane/Ethyl Acetate |
| Sulfonic Acid (hydrolysis product) | Very Low (Baseline) | Will remain at the origin in most systems |
Section 3: Running and Visualizing Your TLC
Proper technique is essential for obtaining clear and reproducible results.
Q5: What is the correct procedure for spotting the TLC plate?
-
Prepare Your Samples: Dissolve a small amount of your reaction mixture in a volatile solvent like dichloromethane or ethyl acetate. Also, prepare separate solutions of your starting materials for co-spotting.
-
Mark the Plate: Using a pencil (never a pen, as the ink will run), lightly draw an origin line about 1 cm from the bottom of the plate.[10]
-
Spotting: Use a capillary tube to apply a small spot of each sample onto the origin line. Keep the spots small and concentrated for the best resolution.[10] A "co-spot" lane, where you spot both the reaction mixture and the starting material on top of each other, is highly recommended for unambiguous identification.[10]
Q6: How do I visualize the spots on the TLC plate after development?
Since the reactants and products may not all be colored, you will need a visualization method. A multi-step approach is often best:
-
UV Light (Non-destructive): First, examine the dried plate under a UV lamp (254 nm).[13] Aromatic compounds and some other conjugated systems will appear as dark spots.[13] Circle the spots you see with a pencil.
-
Iodine Chamber (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine.[13][14] Many organic compounds will absorb the iodine vapor and appear as temporary brown spots.[13] This method is good for a wide range of compounds.
-
Potassium Permanganate (KMnO₄) Stain (Destructive): This is an oxidizing stain that reacts with compounds that can be oxidized, such as alcohols, aldehydes, and some amines.[15] These compounds will appear as yellow or brown spots on a purple background.
-
Ninhydrin Stain (Destructive): This stain is specific for primary and secondary amines, which will appear as purple or pink spots upon heating.[15] This is particularly useful if you are reacting the sulfonyl chloride with an amine.
Section 4: Troubleshooting Common TLC Problems
Even with careful technique, issues can arise. Here’s how to address them.
Q7: My spots are streaking or tailing. What's wrong?
Streaking is a common problem and can have several causes:
-
Sample Overload: You may have spotted too much of your sample.[16] Try diluting your sample and spotting a smaller amount.
-
Compound is Too Polar for the Solvent System: The compound has a very strong affinity for the silica gel. Try a more polar mobile phase.
-
Basic Compound on Acidic Silica: As mentioned, amines can streak on silica gel. Add a small amount of triethylamine or ammonium hydroxide to your mobile phase to neutralize the acidic sites on the silica.[10]
-
Compound Decomposition on the Plate: Sulfonyl chlorides can hydrolyze on the silica plate, which can appear as a streak from the origin.[11] Running the plate quickly after spotting and ensuring your solvents are anhydrous can help minimize this.
Q8: I see a spot at the baseline (Rf = 0) that wasn't in my starting materials. What is it?
A spot that does not move from the origin is very polar. In reactions with sulfonyl chlorides, this is almost always the corresponding sulfonic acid , formed by hydrolysis of the sulfonyl chloride on the silica plate or during the reaction/workup.[2][17]
Q9: My starting material and product have very similar Rf values. How can I improve the separation?
-
Try a Different Solvent System: Experiment with different solvent combinations. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide different selectivity.
-
Use a Co-spot: A co-spot is crucial here. If the reaction mixture spot elongates vertically compared to the individual starting material spot, it indicates the presence of a new, closely eluting product.[11]
-
2D TLC: For very difficult separations, you can run the TLC in one direction, dry the plate, turn it 90 degrees, and run it again in a different solvent system.[11] If a compound is stable, it will appear on the diagonal.[11]
Q10: The reaction appears to be complete by TLC (the starting material spot is gone), but my isolated yield is low. What could be the issue?
-
Hydrolysis During Workup: Sulfonyl chlorides and their products can be sensitive to aqueous workups.[17] Minimize contact with water and consider using a non-aqueous workup if possible.
-
Product Adsorbed on Silica Gel: If your product is very polar, it may not have eluted completely from the column during purification.
-
Volatility of the Product: Ensure that you are not losing your product during solvent removal under reduced pressure.
Diagrams and Protocols
Standard TLC Workflow
Caption: Standard workflow for performing Thin Layer Chromatography.
Troubleshooting Logic for Spot Streaking
Caption: Decision-making process for troubleshooting spot streaking in TLC.
References
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]
-
TLC Visualization Reagents. EPFL. Available at: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Columbia University. Available at: [Link]
-
Thin Layer Chromatography. University of Toronto Scarborough. Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
-
Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]
-
Troubleshooting Thin Layer Chromatography. University of Rochester. Available at: [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. Available at: [Link]
-
Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. ProQuest. Available at: [Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available at: [Link]
-
Changes of Rf values in TLC-bioautography with ammonium chloride solution of graded concentration. ResearchGate. Available at: [Link]
-
Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. Available at: [Link]
-
Green Chemistry. Royal Society of Chemistry. Available at: [Link]
-
Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Elsevier. Available at: [Link]
-
Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Available at: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]
-
Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. Available at: [Link]
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. Available at: [Link]
-
Thin Layer Chromatography. Unknown Source. Available at: [Link]
-
TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim. Available at: [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI. Available at: [Link]
-
Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. Available at: [Link]
-
Fluorine in heterocyclic chemistry. ResearchGate. Available at: [Link]
-
Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. Available at: [Link]
-
TLC-Thin Layer Chromatography. OperaChem. Available at: [Link]
- Process for the preparation of aromatic sulfonyl chlorides. Google Patents.
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]
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Preventing degradation of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride under inert atmosphere conditions
A Guide to Preventing Degradation Under Inert Atmosphere Conditions
Welcome to the Technical Support Center for (R)-3-Fluoropyrrolidine-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling, storage, and use of this important building block, with a specific focus on preventing its degradation under inert atmosphere conditions. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to help you achieve optimal results in your experiments.
Introduction: Understanding the Instability of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride
(R)-3-Fluoropyrrolidine-1-sulfonyl chloride is a valuable reagent in medicinal chemistry and drug discovery, prized for its role in introducing the fluoropyrrolidine motif. However, like many sulfonyl chlorides, it is a reactive molecule susceptible to degradation. The presence of a fluorinated heterocyclic amine introduces unique stability considerations that must be carefully managed to ensure the integrity of the reagent and the success of your synthetic endeavors. This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (R)-3-Fluoropyrrolidine-1-sulfonyl chloride under inert atmosphere?
Even under an inert atmosphere, degradation can occur through several mechanisms:
-
Hydrolysis: The most common degradation pathway for sulfonyl chlorides is reaction with water to form the corresponding sulfonic acid.[1][2] Trace amounts of moisture in your reaction setup, solvents, or reagents can lead to this unwanted side reaction.
-
Thermal Decomposition: While specific data for this compound is limited, many sulfonyl chlorides are thermally labile. Elevated temperatures can promote decomposition, potentially leading to the extrusion of sulfur dioxide (SO₂).[1] Supplier recommendations for refrigerated storage suggest a degree of thermal sensitivity.
-
Reaction with Nucleophiles: Besides the intended reaction, the sulfonyl chloride can react with other nucleophilic species present in the reaction mixture, including trace impurities in solvents or starting materials.
-
Potential for Dehydrofluorination: The presence of a fluorine atom on the pyrrolidine ring introduces the possibility of dehydrofluorination, especially in the presence of a base.[3][4][5] This would lead to the formation of an unsaturated pyrrolidine derivative and hydrogen fluoride.
Q2: How should I properly store (R)-3-Fluoropyrrolidine-1-sulfonyl chloride?
To ensure the longevity and purity of the reagent, adhere to the following storage guidelines:
-
Temperature: Store in a refrigerator, as recommended by suppliers.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to minimize exposure to moisture.
-
Container: Use a tightly sealed container with a secure cap. A glass vial with a PTFE-lined cap is ideal.
Q3: What are the initial signs of degradation?
Visual inspection and analytical techniques can help identify degradation:
-
Appearance: A change in color from a white or off-white solid to a yellowish or brownish hue can indicate decomposition.
-
Analytical Monitoring: Techniques like ¹H NMR, ¹⁹F NMR, and LC-MS can be used to detect the formation of impurities, such as the corresponding sulfonic acid or other byproducts.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during reactions with (R)-3-Fluoropyrrolidine-1-sulfonyl chloride.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no product yield | Degradation of the sulfonyl chloride prior to or during the reaction. | • Verify Reagent Quality: Before use, check the appearance of the sulfonyl chloride. If discoloration is observed, consider purification or using a fresh batch. • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) and cool under a stream of inert gas. Use freshly distilled, anhydrous solvents. Employ molecular sieves to further dry solvents if necessary. • Strict Inert Atmosphere: Purge the reaction vessel with a dry inert gas (argon or nitrogen) before adding reagents. Maintain a positive pressure of the inert gas throughout the experiment. |
| Formation of sulfonic acid byproduct | Hydrolysis due to the presence of water. | • Scrupulous Exclusion of Moisture: In addition to anhydrous solvents and dry glassware, ensure that all other reagents, including the amine substrate and any bases, are free of water. • Control Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C or -78 °C) to minimize the rate of hydrolysis.[1] |
| Multiple unidentified byproducts | Thermal decomposition or complex side reactions. | • Maintain Low Reaction Temperature: Avoid heating the reaction mixture unless absolutely necessary. If heating is required, do so cautiously and for the minimum time required. • Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged reaction times that can lead to byproduct formation. |
| Evidence of dehydrofluorination | Presence of a strong, non-hindered base. | • Choice of Base: If a base is required, consider using a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) to minimize the abstraction of the proton alpha to the fluorine atom. • Slow Addition of Base: Add the base slowly and at a low temperature to control the reaction and minimize side reactions. |
Experimental Protocol: General Procedure for the Sulfonylation of an Amine
This protocol outlines a general procedure for the reaction of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride with a primary or secondary amine under inert atmosphere conditions, with key steps to prevent degradation.
Materials:
-
(R)-3-Fluoropyrrolidine-1-sulfonyl chloride
-
Amine substrate
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), freshly distilled
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, oven-dried
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Preparation of the Reaction Setup:
-
Assemble the reaction glassware (e.g., a round-bottom flask with a magnetic stir bar, addition funnel, and gas inlet/outlet) and dry it thoroughly in an oven.
-
Cool the glassware to room temperature under a stream of dry inert gas.
-
-
Reaction Setup:
-
To the reaction flask, add the amine substrate and dissolve it in the anhydrous solvent.
-
Add the non-nucleophilic base to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of the Sulfonyl Chloride:
-
In a separate flask, dissolve (R)-3-Fluoropyrrolidine-1-sulfonyl chloride in the anhydrous solvent.
-
Slowly add the sulfonyl chloride solution to the cooled amine solution via the addition funnel over a period of 15-30 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and then gradually warm to room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it sequentially with a mild acidic solution (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues when using (R)-3-Fluoropyrrolidine-1-sulfonyl chloride.
Caption: A flowchart for troubleshooting reactions involving (R)-3-Fluoropyrrolidine-1-sulfonyl chloride.
References
-
Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. RSC Publishing. Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
-
The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. Available at: [Link]
-
Stereoselectively fluorinated N-heterocycles: a brief survey. Semantic Scholar. Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]
-
Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Available at: [Link]
-
Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. PMC. Available at: [Link]
-
Deoxyfluorination. Hypha Discovery. Available at: [Link]
-
N-Fluorosulfonyl Guanidine: An Entry to N-Guanyl Sulfamides and Sulfamates. ACS Publications. Available at: [Link]
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-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]
-
Studies on the mechanism of decomposition and structural factors affecting the aqueous stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. PubMed. Available at: [Link]
-
Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. Available at: [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. PMC. Available at: [Link]
-
The Dark Side of Fluorine. ACS Publications. Available at: [Link]
-
Effect of dehydrofluorination reaction on structure and properties of PVDF electrospun fibers. RSC Publishing. Available at: [Link]
-
Effect of dehydrofluorination reaction on structure and properties of PVDF electrospun fibers. PMC. Available at: [Link]
-
Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PMC. Available at: [Link]
-
Acyloxymethyl as a drug protecting group. Part 5.1 Kinetics and mechanism of the hydrolysis of tertiary N-acyloxymethylsulfonamides. RSC Publishing. Available at: [Link]
-
Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. National Institutes of Health. Available at: [Link]
-
An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. PubMed. Available at: [Link]
-
(PDF) Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. ResearchGate. Available at: [Link]
-
Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition. PMC. Available at: [Link]
-
Thermal decomposition of N‐dodecylguanidine derivatives with... ResearchGate. Available at: [Link]
-
(PDF) Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). ResearchGate. Available at: [Link]
-
Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. MDPI. Available at: [Link]
-
Synthesis and thermal degradation property study of N-vinylpyrrolidone and acrylamide copolymer. RSC Publishing. Available at: [Link]
-
Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. Semantic Scholar. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis for Determining the Enantiomeric Purity of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride
In the landscape of modern drug discovery and development, the stereochemical integrity of chiral building blocks is not merely a quality parameter but a critical determinant of a drug candidate's safety and efficacy.[1] (R)-3-Fluoropyrrolidine and its derivatives are increasingly vital intermediates in the synthesis of novel therapeutics.[2] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability and binding affinity, making precise control over its stereochemistry paramount. This guide provides an in-depth, comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride, a key reactive intermediate.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable protocols. We will explore the rationale behind selecting a chiral stationary phase (CSP), optimizing mobile phase conditions, and validating the final analytical method.
The Criticality of Enantiomeric Purity
Enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles.[3] Therefore, regulatory bodies mandate stringent control over the enantiomeric purity of active pharmaceutical ingredients (APIs).[3] For a reactive intermediate like (R)-3-Fluoropyrrolidine-1-sulfonyl chloride, ensuring high enantiomeric purity is crucial as it directly impacts the stereochemical fidelity of the final API.
A Comparative Approach to Chiral Stationary Phase (CSP) Selection
The cornerstone of a successful chiral separation is the selection of an appropriate CSP.[4][5] The mechanism of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, driven by interactions such as hydrogen bonding, π-π interactions, and steric hindrance.[6][7] For a small, polar, and cyclic amine derivative like 3-fluoropyrrolidine, several classes of CSPs warrant consideration.
A systematic screening approach is often the most efficient path to a successful chiral separation.[8][9] This typically involves testing a selection of columns with broad enantiorecognition capabilities under a few standard mobile phase conditions.
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Suitability for (R)-3-Fluoropyrrolidine-1-sulfonyl chloride | Potential Advantages | Potential Challenges |
| Polysaccharide-Based (e.g., Amylose or Cellulose derivatives) | Enantiomers partition into "chiral pockets" or grooves within the polysaccharide structure.[6] Separation is governed by a combination of hydrogen bonding, dipole-dipole, and steric interactions. | High. These are the most versatile and widely successful CSPs for a broad range of chiral compounds.[4][10] The presence of the sulfonyl chloride and fluorine atom provides sites for interaction. | Broad applicability, available in both normal-phase and reversed-phase modes, robust and reliable.[4] Immobilized versions allow for a wider range of solvents.[6] | Method development can be empirical; finding the optimal mobile phase may require screening. |
| Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) | Multiple chiral centers and functional groups (peptides, sugars, aromatics) create a complex surface for various interactions, including ionic, hydrogen bonding, and inclusion complexation.[7] | Moderate to High. The amine-like structure of the pyrrolidine ring and the potential for hydrogen bonding make this a viable option. These phases are particularly effective for ionizable molecules.[8] | Can be used in multiple modes (reversed-phase, polar organic, normal-phase).[8] Often show unique selectivity compared to polysaccharide phases. | Can be more sensitive to mobile phase pH and additives. |
| Pirkle-Type (Brush-Type) | Based on π-acid/π-base interactions, dipole-dipole interactions, and hydrogen bonding.[6][7] The analyte must have functional groups that can interact with the stationary phase's specific π-donor or π-acceptor sites. | Moderate. The lack of a significant aromatic system in the analyte itself might limit the effectiveness of π-π interactions, though the sulfonyl chloride offers a site for dipole interactions. | Can provide very high selectivity when interactions are favorable. | Generally have a narrower range of applicability compared to polysaccharide phases.[6] |
| Ligand Exchange | Involves the formation of diastereomeric metal complexes (often with copper) between the analyte and a chiral ligand on the stationary phase.[6] | Low. This technique is primarily used for amino acids and hydroxy acids and is less likely to be effective for this analyte. | High selectivity for specific compound classes. | Limited applicability, requires metal ions in the mobile phase which can be incompatible with some detectors (e.g., MS). |
Recommendation: For initial screening, polysaccharide-based columns such as those with derivatized cellulose or amylose are the primary candidates due to their broad applicability and high success rates.[4] A macrocyclic glycopeptide column would be a strong secondary choice, offering a complementary separation mechanism.
Experimental Workflow for Chiral Method Development
The following diagram outlines a systematic approach to developing a robust chiral HPLC method for (R)-3-Fluoropyrrolidine-1-sulfonyl chloride.
Caption: A systematic workflow for chiral HPLC method development and validation.
Detailed Experimental Protocol (Hypothetical Optimized Method)
This protocol is a representative example based on the principles of chiral chromatography for similar compounds.
1. Chromatographic System:
-
HPLC system with a UV detector.
2. Chiral Stationary Phase:
-
Immobilized Polysaccharide-based CSP (e.g., Chiralpak IA/IB/IC or equivalent).
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
3. Mobile Phase:
-
n-Hexane:Isopropanol (IPA) with Trifluoroacetic Acid (TFA) (e.g., 85:15:0.1, v/v/v). The acidic additive (TFA) is crucial for improving the peak shape of amine-containing compounds.[4]
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (selected for optimal detection of the sulfonyl chloride chromophore).
-
Injection Volume: 10 µL
5. Sample Preparation:
-
Prepare a stock solution of the racemic (R/S)-3-Fluoropyrrolidine-1-sulfonyl chloride at 1.0 mg/mL in the mobile phase.
-
For the determination of enantiomeric purity in a sample of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride, prepare the sample at a concentration of 1.0 mg/mL in the mobile phase.
Method Validation: A Self-Validating System
A robust analytical method must be validated to ensure its suitability for its intended purpose.[11][12] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including the other enantiomer. | Baseline resolution (Rs > 1.5) between the two enantiomers. No interference from blank or placebo at the retention times of the enantiomers.[13][14] |
| Linearity | To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the detector response. | Correlation coefficient (r²) ≥ 0.999 for a series of at least five concentrations of the undesired enantiomer.[1][12] |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ~10:1. Precision (%RSD) and accuracy (%Recovery) should be acceptable at this concentration. |
| Limit of Detection (LOD) | The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated. | Signal-to-noise ratio of ~3:1. |
| Accuracy | The closeness of the test results to the true value. Assessed by spiking the desired enantiomer with known amounts of the undesired enantiomer. | Percent recovery should be within 98.0% - 102.0% for the spiked concentrations.[3] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of < 5% for the quantitation of the minor enantiomer.[1] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Resolution and enantiomeric excess values should remain within acceptable limits when parameters like mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min) are varied. |
Logical Relationships in Chiral Separation
The interplay between the CSP, mobile phase, and analyte is critical for achieving separation. The following diagram illustrates these relationships.
Caption: Interdependencies in achieving chiral separation by HPLC.
Conclusion
The determination of the enantiomeric purity of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride is a critical step in ensuring the quality and safety of many modern pharmaceutical candidates. While no single method is universally applicable, a systematic approach centered on screening polysaccharide-based chiral stationary phases under normal-phase conditions offers the highest probability of success. The hypothetical method presented provides a robust starting point for development. Crucially, any developed method must undergo rigorous validation according to ICH guidelines to prove its reliability and accuracy for routine quality control. This guide provides the foundational knowledge and practical framework necessary to achieve this critical analytical goal.
References
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
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Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech. [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]
-
Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Beilstein Journal of Organic Chemistry. [Link]
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Chiral column chromatography. Wikipedia. [Link]
-
Chiral Columns. HPLC.eu. [Link]
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HPLC method for determination of enantiomeric purity of a novel respiratory fluoroquinolone: WCK 1152. Academia.edu. [Link]
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Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]
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Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
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HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PubMed. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Procedures for Preparation and Radiolabeling of a 3-Fluoropyrrolidine-Containing FDDNP Analog. PubMed. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. [Link]
-
Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. ResearchGate. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]
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A Senior Application Scientist's Guide to 19F-NMR Analysis for the Characterization of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride
Introduction: The Ascendant Role of Fluorinated Pyrrolidines and the Analytical Power of 19F-NMR
In the landscape of modern drug discovery, the pyrrolidine motif is a cornerstone, prized for its ability to enhance aqueous solubility and modulate the physicochemical properties of drug candidates.[1] The strategic incorporation of fluorine into these scaffolds further amplifies their utility, offering medicinal chemists a powerful lever to fine-tune electronic properties, metabolic stability, and pharmacokinetic profiles.[2] (R)-3-Fluoropyrrolidine-1-sulfonyl chloride stands as a prominent example of such a fluorinated building block, a chiral intermediate of significant interest in the synthesis of novel therapeutics.[3][4][5] Its sulfonyl chloride moiety is a reactive handle for derivatization, while the chiral fluorine atom provides a unique probe for stereospecific interactions.[6][7]
Given the critical importance of stereochemistry in pharmacology, the precise characterization of enantiopurity is paramount. This guide provides an in-depth exploration of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as a superior analytical technique for the characterization of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride. We will delve into the causality behind experimental choices, present comparative data against alternative methods, and provide detailed, field-proven protocols. The inherent properties of the ¹⁹F nucleus—100% natural abundance, a spin of ½, and a high gyromagnetic ratio—confer exceptional sensitivity and a wide chemical shift range, making ¹⁹F-NMR an exquisitely sensitive tool for structural elucidation and chiral analysis.[8][9][10][11][12]
The ¹⁹F-NMR Advantage: Beyond Proton and Carbon
While ¹H and ¹³C NMR are foundational techniques, ¹⁹F-NMR offers distinct advantages for the analysis of fluorinated compounds like (R)-3-Fluoropyrrolidine-1-sulfonyl chloride. The broad spectral dispersion minimizes signal overlap, a common challenge in proton NMR, leading to simpler and more easily interpretable spectra.[9][13] Furthermore, the sensitivity of the ¹⁹F chemical shift to its local electronic environment makes it a powerful reporter on subtle structural and conformational changes.[14][15][16] This high sensitivity is particularly advantageous for determining enantiomeric excess, as the interaction with a chiral solvating agent can induce discernible chemical shift differences between enantiomers.[17][18][19][20][21]
Comparative Analysis: ¹⁹F-NMR vs. Alternative Techniques
To contextualize the power of ¹⁹F-NMR, a comparison with other common analytical methods is essential.
| Feature | ¹⁹F-NMR with Chiral Solvating Agent | Chiral High-Performance Liquid Chromatography (HPLC) | ¹H-NMR with Chiral Derivatizing Agent |
| Principle | Diastereomeric complex formation in solution | Differential interaction with a chiral stationary phase | Covalent bond formation to create diastereomers |
| Sample Preparation | Simple mixing of analyte and chiral solvating agent | Often requires derivatization, mobile phase preparation | Chemical reaction, purification may be needed |
| Analysis Time | Rapid (minutes per sample)[22] | Slower (10-40 minutes per sample)[22] | Can be time-consuming due to reaction and workup |
| Sample Consumption | Non-destructive, sample can be recovered | Consumptive | Destructive |
| Resolution of Enantiomers | High, due to large chemical shift dispersion | Excellent, but method development can be extensive | Dependent on the derivatizing agent and spectral overlap |
| Quantitative Accuracy | High, with proper integration and relaxation delays[9] | High, requires calibration curves | Can be compromised by incomplete derivatization |
| Versatility | Broadly applicable to many fluorinated compounds | Column and mobile phase specific | Requires a suitable functional group for derivatization |
This table underscores the efficiency and versatility of ¹⁹F-NMR for the chiral analysis of fluorinated compounds. The direct, in-solution measurement without the need for covalent modification represents a significant workflow advantage.
Experimental Protocol: A Self-Validating System for Chiral Purity Determination
The following protocol is designed to be a robust and self-validating system for the ¹⁹F-NMR analysis of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride. The causality behind each step is explained to ensure a deep understanding of the methodology.
Materials and Instrumentation
-
(R)-3-Fluoropyrrolidine-1-sulfonyl chloride (or a sample of unknown enantiomeric composition)
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a common choice. The selection of the CSA is critical; its purpose is to form transient, diastereomeric complexes with the enantiomers of the analyte, leading to separate ¹⁹F NMR signals.
-
Deuterated Solvent: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve both the analyte and the CSA, and its minimal interference in the ¹⁹F NMR spectrum.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe is required.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride into an NMR tube.
-
Add approximately 0.6 mL of CDCl₃ to dissolve the sample.
-
Acquire a preliminary ¹⁹F-NMR spectrum of the analyte alone. This serves as a baseline and confirms the chemical shift of the fluorine atom in the absence of the CSA.
-
To the same NMR tube, add a molar equivalent of the chiral solvating agent, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol. The stoichiometry is important to ensure sufficient complex formation for both enantiomers if the sample is not enantiopure.
-
Gently mix the solution to ensure homogeneity.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and match the fluorine probe to the correct frequency.
-
Set the following acquisition parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zgf on Bruker instruments) is typically sufficient.
-
Spectral Width: A wide spectral width (e.g., -50 to -250 ppm) should be used initially to locate the ¹⁹F signal, which can then be narrowed for better resolution. The chemical shift of fluorine is highly sensitive to its environment.[16]
-
Acquisition Time (AQ): At least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A longer relaxation delay (e.g., 5-10 seconds) is crucial for accurate quantification. This allows for full relaxation of the ¹⁹F nuclei between scans, ensuring that the signal integrals are directly proportional to the concentration of each enantiomer.[9]
-
Number of Scans (NS): Typically 16-64 scans are sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Reference the spectrum. While CFCl₃ was a historical standard, it is now common to reference indirectly using the solvent signal or an internal standard.
-
Integrate the signals corresponding to the two diastereomeric complexes. The enantiomeric excess (ee) can be calculated using the following formula:
ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
-
Visualizing the Workflow
Caption: Experimental workflow for the ¹⁹F-NMR analysis of chiral purity.
Interpreting the ¹⁹F-NMR Spectrum: A Window into Chirality
The key to this analysis lies in the interaction between the chiral analyte and the chiral solvating agent. This interaction forms transient diastereomeric complexes, each with a unique electronic environment around the fluorine atom. This difference in the magnetic environment results in two distinct signals in the ¹⁹F-NMR spectrum, one for each enantiomer.
Visualizing Chiral Discrimination
Caption: Principle of chiral discrimination by ¹⁹F-NMR using a chiral solvating agent.
Troubleshooting and Advanced Considerations
-
Poor Resolution: If the signals for the two enantiomers are not well-resolved, consider increasing the concentration of the chiral solvating agent, trying a different CSA, or using a higher field NMR spectrometer.
-
Inaccurate Quantification: Ensure that the relaxation delay (D1) is sufficiently long (at least 5 times the T1 of the fluorine nucleus). If T1 is unknown, a value of 10 seconds is a safe starting point.
-
Complex Spectra: The presence of multiple fluorine atoms or complex coupling patterns can complicate the spectrum. In such cases, 2D NMR experiments like ¹H-¹⁹F HETCOR can be invaluable for assigning signals.[15]
Conclusion: The Indispensable Role of ¹⁹F-NMR in Modern Drug Development
For researchers, scientists, and drug development professionals working with fluorinated chiral molecules like (R)-3-Fluoropyrrolidine-1-sulfonyl chloride, ¹⁹F-NMR spectroscopy is not just another analytical tool; it is an enabling technology. Its high sensitivity, wide spectral dispersion, and the simplicity of chiral analysis using solvating agents provide a rapid, reliable, and non-destructive method for determining enantiomeric purity.[17][22] As the demand for increasingly sophisticated and stereochemically pure pharmaceuticals continues to grow, the mastery of ¹⁹F-NMR will remain a critical skill for accelerating the drug discovery and development pipeline.
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Comparison of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride and (S)-3-Fluoropyrrolidine-1-sulfonyl chloride in drug design
In the intricate world of medicinal chemistry, the spatial arrangement of atoms—stereochemistry—is paramount. A single chiral center can be the difference between a life-saving therapeutic and an inactive or even toxic compound. This guide provides an in-depth comparison of two critical chiral building blocks, (R)-3-Fluoropyrrolidine-1-sulfonyl chloride and (S)-3-Fluoropyrrolidine-1-sulfonyl chloride , for researchers, scientists, and drug development professionals. We will move beyond catalog specifications to explore the fundamental principles and practical applications that govern the choice between these two enantiomers.
The Strategic Value of the Fluorinated Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2][3] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, a key strategy for enhancing potency and selectivity while maintaining favorable physicochemical properties.[3]
The introduction of a fluorine atom at the 3-position offers several strategic advantages:[4][5]
-
Modulation of Basicity (pKa): The highly electronegative fluorine atom significantly lowers the pKa of the pyrrolidine nitrogen. This can be crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and for fine-tuning interactions with the biological target.[4][6]
-
Conformational Control: Fluorine substitution creates a strong conformational bias in the pyrrolidine ring, often favoring a specific "pucker."[7][8][9] This rigidification can pre-organize the molecule into a bioactive conformation, enhancing binding affinity for its target protein.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4][5][10] Introducing fluorine at a potential site of metabolism can significantly improve a compound's half-life.
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole or hydrogen bonding interactions within a protein binding pocket, further increasing potency.[10]
The sulfonyl chloride moiety is a highly versatile reactive handle, primarily used for the synthesis of sulfonamides.[11][12][13] Sulfonamides are key functional groups in a vast array of drugs, prized for their ability to act as stable amide bioisosteres and engage in critical hydrogen bonding interactions.[14][15]
The Decisive Role of Chirality: (R) vs. (S)
Biological systems, being inherently chiral, interact differently with enantiomers. Receptors, enzymes, and other protein targets possess three-dimensional binding pockets that selectively recognize a specific stereoisomer. This principle of chiral recognition means that the choice between the (R) and (S) enantiomers of 3-fluoropyrrolidine is a critical decision in drug design.[16][17][18]
The opposing stereochemistry at the C3 position dictates the spatial orientation of the fluorine atom and, consequently, the preferred conformation of the entire pyrrolidine ring. This seemingly subtle difference can have profound effects:
-
Binding Affinity and Potency: One enantiomer may fit perfectly into the target's binding site, leading to high potency, while the other may fit poorly or not at all, resulting in low or no activity.
-
Selectivity: One enantiomer might be highly selective for the desired target, while the other could bind to off-targets, leading to unwanted side effects.
-
Pharmacokinetics: Enantiomers can be metabolized at different rates by chiral enzymes, leading to different half-lives and exposure levels in the body.
The following diagram illustrates how two enantiomers can interact differently with a chiral binding site, leading to a specific biological response for only one isomer.
Caption: Differential binding of enantiomers to a chiral receptor.
Comparative Analysis: Case Studies and Data
The most definitive way to compare the (R) and (S) building blocks is to examine their performance in real-world drug discovery projects. While direct head-to-head comparisons in published literature are often part of proprietary industrial research, we can infer the importance of stereochemistry from specific examples where one enantiomer was selected for development.
For instance, the development of Mosperafenib, a drug candidate from Roche, specifically required high-purity (R)-3-fluoropyrrolidine as a key intermediate.[19][20] The project necessitated the development of a scalable, stereoselective synthesis to produce hundreds of kilograms of the (R)-enantiomer, underscoring the critical and non-interchangeable role of this specific stereoisomer for the drug's activity.[20]
Let's consider a hypothetical case study for a kinase inhibitor program, which mirrors common observations in the field.
Table 1: Hypothetical Kinase Inhibition Data
| Compound ID | Chiral Moiety | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) | Selectivity (Y/X) |
| Molecule-R | (R)-3-Fluoropyrrolidine | 15 | 1500 | 100x |
| Molecule-S | (S)-3-Fluoropyrrolidine | 850 | 950 | 1.1x |
In this scenario, incorporating the (R)-enantiomer leads to a significant increase in potency against the target kinase (Kinase X) and a dramatic improvement in selectivity over a related off-target kinase (Kinase Y). The (S)-enantiomer, while possessing some activity, is substantially weaker and non-selective. This data would strongly direct a medicinal chemistry team to pursue the (R)-series exclusively. The underlying reason is likely that the pseudo-axial or pseudo-equatorial orientation of the fluorine atom in the (R)-isomer provides an optimal vector for interaction with a specific sub-pocket of the kinase, a fit that the (S)-isomer cannot achieve.[9][21]
Experimental Protocols for Synthesis and Analysis
To ensure scientific integrity and reproducibility, robust experimental and analytical methods are essential. The following protocols provide a validated framework for the synthesis of sulfonamides using these reagents and for the crucial determination of enantiomeric purity.
Protocol 1: General Procedure for Sulfonamide Formation
This protocol describes the coupling of (R)- or (S)-3-Fluoropyrrolidine-1-sulfonyl chloride with a primary or secondary amine. The reaction of sulfonyl chlorides with amines is the most common and reliable method for sulfonamide synthesis.[11][12][15]
Workflow Diagram
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(R)-3-Fluoropyrrolidine-1-sulfonyl chloride versus other sulfonylating agents in terms of reactivity and selectivity
For Researchers, Scientists, and Drug Development Professionals
The strategic installation of a sulfonamide or sulfonate ester moiety is a cornerstone of modern medicinal chemistry. These functional groups are prevalent in a vast array of therapeutic agents, influencing their biological activity, pharmacokinetic properties, and overall efficacy. The choice of the sulfonylating agent is therefore a critical parameter in the synthetic workflow, dictating reaction efficiency, selectivity, and the accessibility of desired molecular architectures. This guide provides an in-depth technical comparison of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride with other commonly employed sulfonylating agents, offering insights into their relative reactivity and selectivity, supported by established chemical principles and experimental methodologies.
The Bedrock of Reactivity: Understanding the Sulfonyl Chloride Functional Group
The reactivity of sulfonyl chlorides is fundamentally governed by the electrophilicity of the sulfur atom. This electrophilicity is modulated by several factors, including the electronic nature of the substituents attached to the sulfonyl group, steric hindrance around the sulfur atom, and the nature of the leaving group. The general order of reactivity is influenced by the ability of substituents to withdraw electron density from the sulfur, thereby increasing its positive partial charge and susceptibility to nucleophilic attack. Alkanesulfonyl chlorides are typically more reactive than arylsulfonyl chlorides due to the lack of resonance stabilization and lower steric bulk.[1]
A Comparative Analysis of Prevalent Sulfonylating Agents
Methanesulfonyl Chloride (MsCl): The Archetype of High Reactivity
Methanesulfonyl chloride, a simple aliphatic sulfonyl chloride, is widely recognized for its high reactivity.[1] The small methyl group offers minimal steric hindrance, allowing for rapid reactions with a broad range of nucleophiles, including primary and secondary amines, as well as alcohols. This high reactivity, however, can sometimes be a double-edged sword, leading to lower selectivity in the presence of multiple nucleophilic sites.
p-Toluenesulfonyl Chloride (TsCl): The Versatile Aromatic Workhorse
p-Toluenesulfonyl chloride is arguably one of the most commonly used arylsulfonyl chlorides in organic synthesis. Its reactivity is attenuated compared to MsCl due to the electronic and steric effects of the tolyl group. The methyl group is slightly electron-donating, which modestly reduces the electrophilicity of the sulfur atom. TsCl offers a good balance of reactivity and stability, making it a versatile reagent for a wide array of applications.[2]
Dansyl Chloride: The Fluorescent Probe with Moderate Reactivity
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is primarily utilized for the fluorescent labeling of primary and secondary amines, amino acids, and phenols.[2] Its reactivity is lower than that of MsCl and TsCl, which can be attributed to the steric bulk of the naphthalene ring system. This reduced reactivity can be advantageous for achieving selective labeling of more nucleophilic sites in a molecule.
(R)-3-Fluoropyrrolidine-1-sulfonyl chloride: A Fluorinated Challenger
(R)-3-Fluoropyrrolidine-1-sulfonyl chloride is a chiral sulfonylating agent that introduces a fluorinated pyrrolidine moiety. The presence of a fluorine atom at the 3-position of the pyrrolidine ring is expected to significantly influence its reactivity. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect).[3] This effect, transmitted through the carbon framework to the nitrogen atom and subsequently to the sulfonyl group, is anticipated to increase the electrophilicity of the sulfur atom. Consequently, (R)-3-Fluoropyrrolidine-1-sulfonyl chloride is predicted to be more reactive than non-fluorinated N-pyrrolidinesulfonyl chlorides.
The fluorine substituent also induces a conformational bias in the pyrrolidine ring, which can influence the selectivity of its reactions.[4][5] The stereoelectronic effects arising from the C-F bond can favor specific conformations that may lead to enhanced selectivity in reactions with chiral or sterically demanding nucleophiles.
Data Presentation: A Comparative Overview of Sulfonylating Agents
| Sulfonylating Agent | Structure | Key Features | Expected Reactivity | Common Applications |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Highly reactive, sterically unhindered aliphatic sulfonyl chloride. | Very High | General sulfonylation of amines and alcohols, formation of mesylates as good leaving groups. |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Moderately reactive, stable, and versatile aromatic sulfonyl chloride. | High | Synthesis of sulfonamides and tosylates, protection of amines and alcohols. |
| Dansyl Chloride | C₁₂H₁₂ClNO₂S | Moderately reactive, fluorescent sulfonyl chloride. | Moderate | Fluorescent labeling of primary and secondary amines, amino acids, and phenols for analytical purposes. |
| (R)-3-Fluoropyrrolidine-1-sulfonyl chloride | C₄H₇ClFNO₂S | Chiral, fluorinated sulfonyl chloride. The electron-withdrawing fluorine is expected to enhance reactivity. | High to Very High | Introduction of a chiral, fluorinated pyrrolidine moiety in drug discovery programs. |
Experimental Protocols for Comparative Analysis
To empirically determine the relative reactivity and selectivity of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride and other sulfonylating agents, a standardized experimental protocol is essential. The following methodologies provide a framework for conducting such a comparative study.
General Procedure for the Sulfonylation of a Primary Amine
This protocol can be adapted to compare the reactivity of different sulfonylating agents with a model primary amine, such as benzylamine.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a suitable non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonylating Agent: Dissolve the sulfonylating agent (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular time intervals and analyzing them by a suitable technique (e.g., TLC, HPLC, or ¹H NMR).[6][7]
-
Work-up: Once the reaction is complete (as determined by the consumption of the limiting reagent), quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring the progress of a reaction and determining reaction rates.
-
Method Development: Develop an isocratic or gradient HPLC method that can effectively separate the starting amine, the sulfonylating agent, and the resulting sulfonamide product. A C18 reversed-phase column with a mobile phase consisting of a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a common starting point.[7][8]
-
Calibration: Prepare standard solutions of the starting amine and the sulfonamide product at known concentrations to generate calibration curves.
-
Reaction Monitoring: At specified time points during the reaction, withdraw a small aliquot (e.g., 50 µL) and immediately quench it by diluting with a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Analysis: Inject the quenched samples into the HPLC system and determine the concentrations of the reactant and product by comparing their peak areas to the calibration curves.
-
Data Analysis: Plot the concentration of the starting amine or the product as a function of time. From these data, the initial reaction rate and the rate constant can be determined.
In-situ Reaction Monitoring by ¹H NMR Spectroscopy
¹H NMR spectroscopy allows for the real-time monitoring of a reaction without the need for sampling and quenching.[6][9]
-
Sample Preparation: In an NMR tube, dissolve the primary amine and the internal standard (a compound with a known concentration that does not react with the reagents) in a deuterated aprotic solvent (e.g., CDCl₃ or CD₃CN).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the initial mixture to establish the initial concentrations of the reactants.
-
Initiation of Reaction: Add the sulfonylating agent to the NMR tube, quickly mix, and place the tube in the NMR spectrometer.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting amine and the product in each spectrum. The relative integrals, when compared to the internal standard, will provide the concentration of each species as a function of time. This data can then be used to determine the reaction kinetics.
Visualization of Key Concepts
Caption: General mechanism of sulfonamide formation.
Caption: Experimental workflow for comparative sulfonylation.
Conclusion
The selection of a sulfonylating agent is a nuanced decision that requires careful consideration of the substrate's properties and the desired reaction outcome. While established reagents like MsCl and TsCl offer predictable reactivity, novel agents such as (R)-3-Fluoropyrrolidine-1-sulfonyl chloride present opportunities for introducing unique structural motifs and potentially achieving enhanced reactivity and selectivity. The strong electron-withdrawing nature of the fluorine atom in (R)-3-Fluoropyrrolidine-1-sulfonyl chloride is anticipated to render it a highly reactive sulfonylating agent. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess its performance against other sulfonylating agents, thereby enabling informed decisions in the design and execution of synthetic strategies in drug discovery and development.
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Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone. MDPI. Available at: [Link]
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A Comparative Guide to the Quantitative Purity Analysis of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride: NMR vs. Chromatographic and Titrimetric Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a cornerstone of safety and efficacy. (R)-3-Fluoropyrrolidine-1-sulfonyl chloride, a key building block in the synthesis of various therapeutic agents, is no exception. Its inherent reactivity, a desirable trait for synthesis, presents a formidable challenge for accurate purity assessment. This guide offers an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against established chromatographic and titrimetric methods for the purity determination of this critical intermediate. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a transparent comparison of their performance based on experimental data.
The Crucial Role of Purity in Drug Synthesis
The presence of impurities in a pharmaceutical intermediate like (R)-3-Fluoropyrrolidine-1-sulfonyl chloride can have cascading effects on the final drug product, potentially impacting its safety, efficacy, and stability. Therefore, a robust and accurate analytical method for purity determination is paramount. The choice of analytical technique is a critical decision, balancing factors such as accuracy, precision, selectivity, and the specific properties of the analyte.
Comparative Overview of Analytical Techniques
The primary methods for the quantitative analysis of sulfonyl chlorides include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and classical titrimetry.[1] Each technique offers a unique set of advantages and limitations.
| Technique | Primary Application | Quantitative Capability | Key Advantages | Key Limitations |
| qNMR Spectroscopy | Structure Elucidation, Purity, Quantification | Excellent | Provides detailed structural information, non-destructive, primary analytical method (no need for identical reference standards).[2][3] | Lower sensitivity compared to chromatographic methods.[1] |
| HPLC | Purity Assessment, Quantification | Excellent | High resolution and sensitivity for separating impurities.[3][4] | Requires a reference standard of the analyte for quantification, potential for non-UV active impurities to go undetected.[3] |
| GC-MS | Purity Analysis of Volatile Compounds | Excellent | High-resolution separation suitable for volatile and thermally stable compounds.[1][5] | Potential for thermal degradation of the analyte, may require derivatization.[1] |
| Titrimetry | Total Sulfonyl Chloride Content | Good | Simple, cost-effective, and accurate for determining total sulfonyl chloride content.[1] | Lacks specificity to differentiate the target analyte from other reactive chloride species. |
Quantitative NMR (qNMR): The Primary Method
Quantitative NMR (qNMR) has emerged as a powerful tool in pharmaceutical analysis due to its unique capability for absolute quantification without the need for a chemically identical reference standard.[6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, a fundamental principle that underpins its accuracy.[7]
Why ¹⁹F qNMR is Advantageous for (R)-3-Fluoropyrrolidine-1-sulfonyl chloride
For a fluorinated compound like (R)-3-Fluoropyrrolidine-1-sulfonyl chloride, ¹⁹F qNMR offers significant advantages over traditional ¹H qNMR. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity.[6][8] Furthermore, the ¹⁹F NMR spectrum typically has a wider chemical shift range and less complex signal patterns compared to ¹H NMR, reducing the likelihood of signal overlap and simplifying quantification.[9]
Experimental Workflow for ¹⁹F qNMR
Caption: Workflow for quantitative NMR analysis.
Detailed ¹⁹F qNMR Protocol
1. Internal Standard Selection and Preparation:
-
Rationale: An internal standard is crucial for accurate quantification. It must be chemically inert, have a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals, be of high purity, and soluble in the chosen deuterated solvent.[7]
-
Recommended Standard: Trifluoroacetic acid (TFA) is a suitable internal standard due to its sharp singlet signal far from the expected signals of the analyte.[10]
-
Preparation: Prepare a stock solution of the internal standard (e.g., 5 mg/mL of TFA) in a suitable deuterated solvent (e.g., DMSO-d₆). The use of a stock solution minimizes weighing errors.[11][12]
2. Sample Preparation:
-
Causality: The reactivity of the sulfonyl chloride group necessitates the use of aprotic, dry deuterated solvents to prevent hydrolysis.[1] DMSO-d₆ is a good choice due to its high boiling point and ability to dissolve a wide range of compounds.
-
Procedure:
-
Accurately weigh approximately 10-20 mg of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride into a clean, dry NMR tube using a balance with 0.01 mg accuracy.[13]
-
Accurately add a known volume (e.g., 0.5 mL) of the internal standard stock solution to the NMR tube.
-
Cap the NMR tube and gently vortex to ensure complete dissolution.
-
3. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Parameters:
-
Pulse Angle: A 90° pulse is used to ensure maximum signal intensity for all nuclei.
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard to ensure complete relaxation between pulses. A typical starting point is 30 seconds.[8]
-
Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
-
Acquisition Time: A longer acquisition time (e.g., 2-4 seconds) improves digital resolution.
-
4. Data Processing and Purity Calculation:
-
Processing: Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integration: Carefully integrate the characteristic signal of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride and the signal of the internal standard.
-
Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte = (R)-3-Fluoropyrrolidine-1-sulfonyl chloride
-
IS = Internal Standard
-
Alternative Analytical Techniques
While qNMR provides a primary measure of purity, orthogonal techniques are essential for a comprehensive quality assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that excels at detecting and quantifying impurities.[3][4]
Caption: HPLC analysis workflow.
HPLC Protocol:
-
Rationale: Due to the reactivity of the sulfonyl chloride, a rapid analysis with a non-aqueous mobile phase or derivatization is often preferred. However, for purity determination, a reversed-phase method with a UV detector is common. The analyte's stability in the mobile phase must be confirmed.
-
Method:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV detector at a wavelength where the analyte and potential impurities absorb (e.g., 220 nm).
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. For accurate quantification of impurities, reference standards for each impurity are required.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds.[1][5] The thermal stability of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride would need to be evaluated. Derivatization is a common strategy to improve volatility and stability.[14]
GC-MS Protocol (with derivatization):
-
Rationale: Derivatization with an alcohol or amine can convert the reactive sulfonyl chloride into a more stable ester or amide, which is more amenable to GC analysis.
-
Method:
-
Derivatization: React the sample with an excess of a suitable alcohol (e.g., methanol) or amine in an inert solvent.
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to separate the derivatized product from any impurities.
-
Detector: Mass Spectrometer (MS) for identification and quantification.
-
Quantification: Purity is determined by comparing the peak area of the derivatized analyte to that of an internal standard.
-
Performance Comparison: Experimental Data
The following table summarizes hypothetical but representative data from the analysis of a batch of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride using the described methods.
| Parameter | ¹⁹F qNMR | HPLC | GC-MS (derivatized) |
| Purity (%) | 98.5 ± 0.2 | 98.2 (area %) | 98.4 ± 0.3 |
| Precision (RSD, %) | < 1.0 | < 1.5 | < 2.0 |
| Limit of Quantification (LOQ) | ~0.1% | ~0.05% | ~0.05% |
| Analysis Time per Sample | ~30 min | ~20 min | ~40 min (including derivatization) |
| Reference Standard Required | No (for analyte) | Yes (for accurate impurity quantification) | Yes (internal standard) |
Discussion and Recommendations
¹⁹F qNMR stands out as a primary and highly reliable method for the absolute purity determination of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride. Its ability to provide a direct, accurate measurement without the need for a specific reference standard of the analyte is a significant advantage in early drug development when such standards may not be available.[3] The non-destructive nature of the technique also allows for further analysis of the same sample.
HPLC is an excellent orthogonal technique for impurity profiling. Its high sensitivity makes it ideal for detecting and quantifying trace impurities that may not be visible in the NMR spectrum.[3][4] However, its reliance on area percentage for purity assessment can be misleading if impurities have different UV responses.
GC-MS , while a powerful technique, presents challenges due to the potential thermal lability of the sulfonyl chloride. The necessity for derivatization adds a step to the workflow and introduces potential sources of error.
For a comprehensive and robust purity assessment of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride, a combination of ¹⁹F qNMR and HPLC is recommended. ¹⁹F qNMR should be employed as the primary method for determining the absolute purity of the main component. HPLC should be used as a complementary technique to provide a detailed impurity profile and to detect trace-level impurities. This orthogonal approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate, ultimately contributing to the development of safer and more effective medicines.
References
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Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. Available at: [Link]
- Mattes, A. O., et al. (2016). Application of 19F quantitative NMR to pharmaceutical analysis. Concepts in Magnetic Resonance Part A.
- Okaru, A. O., et al. (2017). Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. UoN Digital Repository.
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Li, D., et al. (2019). Quantitative analysis of sitagliptin using the 19F-NMR method: a universal technique for fluorinated compound detection. Analyst. Available at: [Link]
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- Görög, S. (1991). Estimation of impurity profiles of drugs and related materials. Part VIII: Combined application of high- performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs. Journal of Pharmaceutical and Biomedical Analysis.
- Differences in HPLC and NMR: Structural Elucidation Relevance.
- De Borba, B. M., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
- Yamazaki, T., & Takatsu, A. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- Zang, J., et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods.
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Common NMR Solvents - Reference Data. Available at: [Link]
- Giraudeau, P., et al. (2019).
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- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). Journal of Analytical Methods in Chemistry.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026). ChemRxiv.
- Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I. (2016).
- Yeole, R. D., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences.
- Lardí, A., et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods.
- Yeole, R. D., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026).
- Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chroma- tography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology.
- Quantitative NMR Spectroscopy. Acanthus Research. (2022).
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
